MIND4
描述
属性
IUPAC Name |
5-nitro-8-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O3S/c30-29(31)20-13-14-21(23-19(20)12-7-15-25-23)33-24-27-26-22(16-32-18-10-5-2-6-11-18)28(24)17-8-3-1-4-9-17/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYWJVIYWKCDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of MIND4-17
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MIND4-17 is a potent, small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It exerts its effects through a novel mechanism involving the direct covalent modification of Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. By disrupting the Keap1-Nrf2 interaction, this compound-17 leads to the stabilization and nuclear translocation of Nrf2, culminating in the transcriptional activation of a suite of antioxidant and cytoprotective genes. This guide provides a detailed overview of the molecular mechanism of this compound-17, quantitative data on its activity, and comprehensive protocols for its experimental validation.
Core Mechanism of Action
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound-17 is an electrophilic molecule that selectively targets and covalently modifies the Cysteine 151 (C151) residue within the BTB domain of Keap1.[1][2][3][4] This modification induces a conformational change in the Keap1 protein, leading to the disruption of the Keap1-Nrf2 complex.
Released from Keap1-mediated repression, Nrf2 is no longer targeted for degradation. This results in its stabilization, accumulation in the cytoplasm, and subsequent translocation into the nucleus.[1][3][5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][5] The upregulation of these genes enhances cellular defense mechanisms against oxidative and electrophilic stress.[5]
Figure 1: Signaling pathway of this compound-17 action.
Quantitative Data
The activity of this compound-17 has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative metrics.
Table 1: Biochemical and Cellular Activity of this compound-17
| Parameter | Description | Value | Assay Type | Reference/Note |
|---|---|---|---|---|
| Kd | Dissociation constant for Keap1 binding | 16.5 µM | Full kinetic analysis | [6] |
| CD Value | Concentration to double NQO1 activity | 0.15 µM | NQO1 Inducer Bioassay | [4] |
| EC50 (ARE) | Half-maximal effective concentration for ARE reporter activation | 0.25 µM | ARE-Luciferase Reporter Assay | Illustrative Data |
| EC50 (ROS) | Half-maximal effective concentration for ROS reduction | 0.40 µM | DCFDA Cellular ROS Assay | Illustrative Data |
Table 2: Gene Expression Modulation by this compound-17 in Primary Murine RGCs (24h treatment)
| Gene Target | Fold Induction (at 1 µM this compound-17) | Method | Reference/Note |
|---|---|---|---|
| Nqo1 | ~8.5 | qPCR | [1] (Value estimated from graphical data) |
| Hmox1 | ~6.0 | qPCR | [1] (Value estimated from graphical data) |
| Gclc | ~2.5 | qPCR |[1] (Value estimated from graphical data) |
Experimental Protocols
Detailed methodologies for key experiments to characterize the mechanism of action of this compound-17 are provided below.
This biochemical assay measures the ability of this compound-17 to disrupt the interaction between the Keap1 protein and a fluorescently labeled peptide derived from the Nrf2 'ETGE' motif.
-
Objective: To determine the IC50 value of this compound-17 for the inhibition of the Keap1-Nrf2 interaction.
-
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.005% Tween-20.
-
Prepare recombinant human Keap1 protein (Kelch domain) in Assay Buffer to a final concentration of 20 nM.
-
Prepare a FAM-labeled Nrf2 peptide (e.g., FAM-AFTDEETGE) in Assay Buffer to a final concentration of 10 nM.
-
Prepare a serial dilution of this compound-17 in 100% DMSO, followed by a subsequent dilution in Assay Buffer.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add 5 µL of the this compound-17 dilution (or DMSO vehicle control).
-
Add 10 µL of the Keap1 protein solution to each well.
-
Add 5 µL of the FAM-Nrf2 peptide solution to each well.
-
Include controls: "No Inhibition" (DMSO vehicle) and "Maximal Inhibition" (excess unlabeled Nrf2 peptide).
-
-
Incubation & Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light, to reach binding equilibrium.
-
Measure fluorescence polarization (FP) using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Normalize the data to the "No Inhibition" and "Maximal Inhibition" controls.
-
Plot the normalized FP values against the logarithm of the this compound-17 concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
-
Figure 2: Experimental workflow for the Fluorescence Polarization assay.
This cell-based imaging assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound-17.
-
Objective: To qualitatively and quantitatively assess the nuclear translocation of Nrf2.
-
Methodology:
-
Cell Culture:
-
Seed cells (e.g., ARPE-19 or primary RGCs) onto glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
-
Treatment:
-
Treat cells with this compound-17 (e.g., 1 µM) or vehicle (DMSO) for various time points (e.g., 0, 1, 2, 4 hours).
-
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.
-
Incubate with a primary antibody against Nrf2 (e.g., Rabbit anti-Nrf2, 1:200 dilution in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash once with PBS.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
-
Data Analysis:
-
Analyze images to determine the ratio of nuclear to cytoplasmic Nrf2 fluorescence intensity.
-
-
This assay quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).
-
Objective: To measure the reduction in cellular ROS levels following this compound-17 treatment.
-
Methodology:
-
Cell Culture:
-
Seed cells into a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
-
Treatment and Stress Induction:
-
Pre-treat cells with various concentrations of this compound-17 for 16-24 hours.
-
Induce oxidative stress by treating cells with an agent like H2O2 (e.g., 100 µM) or high glucose for a defined period. Include a non-stressed control.
-
-
Probe Loading:
-
Remove the treatment medium and wash cells once with warm PBS.
-
Load cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFDA solution and wash cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from unstained cells.
-
Normalize the fluorescence intensity of treated wells to the stressed, vehicle-treated control.
-
-
Figure 3: Experimental workflow for the Cellular ROS Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KEAP1-modifying small molecule reveals muted NRF2 signaling responses in neural stem cells from Huntington's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2 activator this compound-17 protects retinal ganglion cells from high glucose-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. WO2014197818A2 - Small molecule activators of nrf2 pathway - Google Patents [patents.google.com]
An In-depth Technical Guide to the NRF2 Activator MIND4 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
MIND4 and its closely related analog, this compound-17, are small molecules that have garnered significant interest within the scientific community for their potent activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making its activators promising therapeutic candidates for a range of diseases, including neurodegenerative disorders and conditions associated with oxidative damage. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound and its analogs. It includes a summary of key quantitative data, detailed experimental methodologies for assessing its activity, and visualizations of the pertinent signaling pathways.
Chemical Structure and Properties
This compound is a synthetic compound identified as an inducer of cytoprotective NRF2 activity.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 5-Nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline[1] |
| Synonyms | MIND 4, MIND-4[1] |
| CAS Number | 1639965-26-6[1] |
| SMILES Code | O=--INVALID-LINK--[O-][1] |
| InChI Key | RVYWJVIYWKCDEE-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C24H17N5O3S[1] |
| Molecular Weight | 455.49 g/mol [1] |
| Exact Mass | 455.1052[1] |
| Elemental Analysis | C, 63.29%; H, 3.76%; N, 15.38%; O, 10.54%; S, 7.04%[1] |
| Solubility | Soluble in DMSO.[2] |
| Appearance | White to brown powder.[2] |
A closely related and more extensively studied analog is this compound-17.
Table 3: Chemical Identification of this compound-17
| Identifier | Value |
| IUPAC Name | 5-Nitro-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}pyridine |
| CAS Number | 345989-24-4[2] |
| SMILES string | O=--INVALID-LINK--C(C=C1)=CN=C1SC2=NN=C(COC3=CC=CC=C3)N2C4=CC=CC=C4[2] |
| InChI key | OZUBDKIROJPQGE-UHFFFAOYSA-N[2] |
Table 4: Physicochemical Properties of this compound-17
| Property | Value |
| Chemical Formula | C20H15N5O3S[2] |
| Molecular Weight | 405.43 g/mol [2] |
Mechanism of Action: NRF2 Pathway Activation
This compound and its analogs are potent activators of the NRF2 signaling pathway. The primary mechanism of action for the well-characterized analog, this compound-17, involves the covalent modification of a critical stress-sensor cysteine residue (C151) on the Kelch-like ECH-associated protein 1 (Keap1).[2][3]
Under basal conditions, Keap1 acts as a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of NRF2.
The binding of this compound-17 to Keap1 disrupts the Keap1-NRF2 interaction.[3][4] This disruption prevents the ubiquitination of NRF2, leading to its stabilization and accumulation in the cytoplasm. The accumulated NRF2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][5]
The activation of the NRF2 pathway by this compound compounds results in a reduction of reactive oxygen species and nitrogen intermediates, thereby protecting cells from oxidative injury.[1][3] This mechanism has shown therapeutic potential in models of Huntington's Disease, diabetic retinopathy, and hydrogen peroxide-induced oxidative stress in osteoblasts.[1][3][5]
Quantitative Data
While comprehensive quantitative data for this compound is limited in the public domain, some studies have reported the inhibitory activity of this compound and its analog, this compound-19, against Sirtuin 2 (SIRT2), a class III histone deacetylase.
Table 5: SIRT2 Inhibitory Activity
| Compound | Target | IC50 (µM) |
| This compound | SIRT2 | 3.5[6] |
| This compound-19 | SIRT2 | 7.0[6] |
Further quantitative data on the direct binding affinity of this compound or this compound-17 to Keap1 and the dose-response for the induction of Nrf2 target genes in various cell lines are needed for a more complete understanding of its potency as an NRF2 activator.[6] this compound-17 has been shown to be effective in inducing NRF2 activation in neuronal and non-neuronal cultures at concentrations ranging from 0.1 to 10 µM.[2]
Experimental Protocols
The following are generalized methodologies for key experiments to characterize the activity of this compound and its analogs.
Cell Culture and Treatment
-
Cell Lines: Primary murine retinal ganglion cells (RGCs), primary osteoblasts, OB-6 osteoblastic cells, or other relevant cell lines.
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Pre-treat cells with varying concentrations of this compound or this compound-17 (e.g., 0.1-10 µM) for a specified duration before inducing cellular stress (e.g., with high glucose or hydrogen peroxide).
Assessment of NRF2 Activation
-
Western Blotting for Protein Expression:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against NRF2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Expected Outcome: Increased protein levels of NRF2, HO-1, and NQO1 in this compound/MIND4-17 treated cells.
-
-
Immunofluorescence for NRF2 Nuclear Translocation:
-
Grow cells on coverslips and treat as described above.
-
Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with bovine serum albumin and incubate with an anti-NRF2 primary antibody.
-
Incubate with a fluorescently labeled secondary antibody and counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of NRF2.
-
Expected Outcome: Increased nuclear localization of NRF2 in this compound/MIND4-17 treated cells.
-
Evaluation of Cytoprotective Effects
-
Cell Viability Assay (e.g., MTT or WST-1):
-
Seed cells in a 96-well plate and treat as described.
-
Induce oxidative stress (e.g., with H2O2).
-
Add the viability reagent and measure absorbance at the appropriate wavelength.
-
Expected Outcome: Increased cell viability in cells pre-treated with this compound/MIND4-17 compared to stressed, untreated cells.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Treat cells as described and then incubate with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Measure fluorescence intensity using a microplate reader or flow cytometer.
-
Expected Outcome: Attenuated ROS production in cells pre-treated with this compound/MIND4-17.
-
Conclusion
This compound and its analogs, particularly this compound-17, represent a promising class of NRF2 activators with therapeutic potential for a variety of diseases rooted in oxidative stress. Their ability to modulate the Keap1-Nrf2 signaling pathway provides a robust mechanism for cellular protection. This technical guide summarizes the current understanding of this compound's chemical and biological properties and provides a framework for its further investigation. Future research should focus on obtaining a more detailed quantitative profile of its binding affinity and selectivity, as well as a thorough characterization of its in vivo pharmacokinetic and pharmacodynamic properties to facilitate its potential translation into a clinical candidate.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound-17 ≥98% (HPLC) | 345989-24-4 [sigmaaldrich.com]
- 3. The Nrf2 activator this compound-17 protects retinal ganglion cells from high glucose-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Nrf2 by this compound-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
MIND4 discovery and origin
An In-depth Technical Guide on the Discovery and Origin of MIND4-17, a Novel Nrf2 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound-17 is a novel synthetic thiazole-containing compound identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It exerts cytoprotective effects against oxidative stress by uniquely disrupting the interaction between Nrf2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1). This guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data related to this compound-17, intended for researchers and professionals in the field of drug development.
Introduction and Origin
This compound-17 was developed as a small molecule activator of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. The discovery of this compound-17 arose from efforts to find compounds that could modulate this pathway for therapeutic benefit, particularly in diseases with underlying oxidative stress pathology. Research has demonstrated its protective effects in various cell types, including osteoblasts and retinal cells, against stressors like hydrogen peroxide (H₂O₂) and ultraviolet (UV) radiation.[1][2]
Mechanism of Action: The Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This keeps the intracellular levels of Nrf2 low. In response to oxidative stress, or through the action of Nrf2 activators like this compound-17, this interaction is disrupted.
This compound-17 is believed to modify Keap1's stress-sensor cysteine residues (specifically C151), leading to a conformational change in the Keap1 protein.[2] This change prevents Keap1 from binding to Nrf2, thereby inhibiting its degradation. As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. Inside the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of cytoprotective genes, including heme oxygenase 1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[2]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound-17 as documented in key studies.
Table 1: Cytoprotective Effects of this compound-17 on Osteoblasts
| Cell Type | Stressor | This compound-17 Conc. (µM) | Outcome Measure | Result (% of Control) |
| Primary Osteoblasts | H₂O₂ (400 µM) | 1 | Cell Viability | ~85% |
| Primary Osteoblasts | H₂O₂ (400 µM) | 10 | Cell Viability | ~95% |
| OB-6 Cells | H₂O₂ (800 µM) | 1 | Cell Viability | ~80% |
| OB-6 Cells | H₂O₂ (800 µM) | 10 | Cell Viability | ~90% |
| OB-6 Cells | H₂O₂ (800 µM) | 1 | Apoptosis (TUNEL) | ~15% (vs ~45% for H₂O₂ alone) |
Data extracted from "Activation of Nrf2 by this compound-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress".[2]
Table 2: Cytoprotective Effects of this compound-17 on Retinal Cells
| Cell Type | Stressor | This compound-17 Conc. (µM) | Outcome Measure | Result (% of Control) |
| ARPE-19 Cells | UVR (30 mJ/cm²) | 1 | Cell Viability (CCK-8) | ~85% |
| ARPE-19 Cells | UVR (30 mJ/cm²) | 10 | Cell Viability (CCK-8) | ~95% |
| Primary RGCs | UVR (30 mJ/cm²) | 1 | Cell Viability (CCK-8) | ~80% |
| Primary RGCs | UVR (30 mJ/cm²) | 10 | Cell Viability (CCK-8) | ~90% |
| ARPE-19 Cells | UVR (30 mJ/cm²) | 10 | Apoptosis (Annexin V) | ~10% (vs ~35% for UVR alone) |
Data extracted from "this compound-17 protects retinal pigment epithelium cells and retinal ganglion cells from UV".[1]
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
Primary murine osteoblasts were isolated from neonatal mouse calvaria.
-
OB-6, an established murine osteoblastic cell line.
-
ARPE-19, a human retinal pigment epithelial cell line.
-
Primary human retinal ganglion cells (RGCs).
-
-
Culture Medium:
-
Osteoblasts: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Retinal Cells: DMEM/F12 medium with similar supplements.
-
-
This compound-17 Treatment: this compound-17 was dissolved in DMSO to create a stock solution. For experiments, cells were pre-treated with the indicated concentrations of this compound-17 for 30 minutes to 1 hour before the application of the oxidative stressor (H₂O₂ or UVR). Control cells received a corresponding volume of DMSO.
Western Blotting
-
Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Quantification: Protein concentration was determined using a BCA Protein Assay Kit.
-
Electrophoresis: Equal amounts of protein (20-30 µg) were separated by 10% or 12% SDS-PAGE.
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and β-actin (as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit.
Cell Viability and Death Assays
-
CCK-8 Assay: Cell viability was quantified using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm.
-
LDH Release Assay: Cell death was measured by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium using a colorimetric LDH cytotoxicity assay kit.
-
Apoptosis Assays:
-
TUNEL Staining: Apoptotic cells were detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit.
-
Annexin V/PI Staining: Apoptotic cells were quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
-
Measurement of Reactive Oxygen Species (ROS)
-
Intracellular ROS levels were measured using the fluorescent probe DCFH-DA (2',7'-dichlorofluorescin diacetate).
-
Cells were incubated with DCFH-DA (10 µM) for 30 minutes at 37°C.
-
The fluorescence intensity was measured using a fluorescence microscope or a microplate reader.
Experimental Workflow Visualization
Conclusion
This compound-17 is a promising small molecule activator of the Nrf2 signaling pathway with demonstrated cytoprotective effects against oxidative stress in various preclinical models. Its unique mechanism of disrupting the Keap1-Nrf2 interaction makes it a valuable tool for studying the Nrf2 pathway and a potential lead compound for the development of therapeutics for diseases characterized by oxidative damage. Further research is warranted to explore its pharmacokinetic properties, in vivo efficacy, and safety profile.
References
Unraveling "MIND4": A Complex Landscape with Limited In Vivo Data
A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific in vivo data for a singular entity referred to as "MIND4." The term appears in multiple, distinct contexts within biomedical research, none of which currently provide the depth of quantitative, peer-reviewed in vivo data necessary for the creation of an in-depth technical guide on its systemic effects following administration. This report aims to clarify the different interpretations of "this compound" found in research and highlight the current limitations in addressing the in vivo effects of what may be a proprietary or early-stage compound family.
Our investigation into the in vivo effects of "this compound" administration has led to several distinct research areas where this term is used:
-
The this compound Compound Family: A key finding points to a "this compound compound family," a portfolio of novel psychedelic drug candidates being developed by Mindset Pharma. These compounds are inspired by DMT and 5-MeO-DMT. However, a crucial caveat is that specific quantitative data from preclinical in vivo studies on this compound family are not extensively available in the public, peer-reviewed scientific literature.[1] Information appears to be primarily within the domain of the developing company, limiting the scope of a detailed, independent technical analysis.
-
The TNBC-MIND Model: In the field of oncology research, "MIND" refers to a "mammary intraductal" method used to create a triple-negative breast cancer (TNBC) model in syngeneic mice. This "TNBC-MIND model" is a research methodology, a tool to study cancer progression, and not a substance that is administered for therapeutic effect.[2] Therefore, it falls outside the scope of a guide on the in vivo effects of a compound administration.
-
The MINDS Study: Further complicating the landscape is the "MINDS Study," a clinical trial focused on assessing the impact of multidisciplinary lifestyle interventions to prevent or delay neurological disorders.[3] This study does not involve the administration of a specific compound designated "this compound."
-
This compound - A Company: The term "this compound" also refers to a company focused on developing mental agility and resilience, which is not pertinent to the user's request for a technical guide on the in vivo effects of a pharmacological agent.[4]
The initial request for an in-depth technical guide on the in vivo effects of "this compound" administration cannot be fulfilled at this time due to the lack of specific, publicly available, and peer-reviewed scientific data for a singular, well-defined compound. The term "this compound" is used in multiple, unrelated contexts within the scientific and commercial landscape. Without access to proprietary data or the publication of detailed preclinical and clinical studies, a comprehensive analysis of its in vivo effects, including quantitative data, experimental protocols, and signaling pathways, remains speculative.
For researchers, scientists, and drug development professionals interested in this area, it is crucial to specify the exact compound or context of interest. If the "this compound compound family" from Mindset Pharma is the subject of interest, direct inquiries to the company or monitoring for future publications of their preclinical data would be the most effective approach to gathering the necessary information.
References
- 1. benchchem.com [benchchem.com]
- 2. MIND model for triple-negative breast cancer in syngeneic mice for quick and sequential progression analysis of lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 4. This compound - Developing Mental Agility and Resilience - this compound [mind-4.com]
Unraveling MIND4: A Technical Guide to Its Homologs, Analogs, and Signaling Networks
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known homologs and analogs of MIND4, a designation that refers to two distinct molecular entities: the archaeal protein this compound involved in cellular organization, and the synthetic small molecule this compound-17, an activator of the Nrf2 signaling pathway. This document delineates the functions, presents quantitative data, details experimental methodologies, and visualizes the associated signaling pathways for both entities to facilitate advanced research and drug development efforts.
Section 1: The Archaeal Protein this compound and Its Homologs
This compound is a key protein in the archaeon Haloferax volcanii, where it plays a crucial role in determining cell shape and motility. It is a member of the MinD family of P-loop ATPases, which are involved in the spatial regulation of cell division in bacteria and archaea.
Homologs of this compound in Haloferax volcanii
Haloferax volcanii possesses four homologs of MinD, designated MinD1 through this compound.[1][2] While the precise functions of MinD1, MinD2, and MinD3 are not yet fully characterized, this compound is known to be essential for the polar localization of the motility and chemotaxis systems.[1]
| Homolog | Gene ID (HVO) | Known Function/Characteristics |
| MinD1 | HVO_0225 | Function not yet described. |
| MinD2 | HVO_0595 | Function not yet described. |
| MinD3 | HVO_1634 | Function not yet described. |
| This compound | HVO_0322 | Governs polar localization of motility and chemotaxis systems; oscillates between cell poles.[1][2] |
Experimental Protocols: Characterizing this compound Localization
The subcellular localization and dynamics of this compound in H. volcanii have been investigated using fluorescence microscopy. A key technique involves the expression of a green fluorescent protein (GFP)-MinD4 fusion protein.
Protocol: GFP-MinD4 Expression and Fluorescence Microscopy
-
Strain Construction: A plasmid expressing a GFP-MinD4 fusion protein (pgfp-minD4) is introduced into a H. volcanii strain where the native this compound gene has been deleted (Δthis compound). Alternatively, a genomic integration of an N-terminal GFP fusion to this compound (gGFP-MinD4) can be created.[1]
-
Cell Culture: H. volcanii cells are grown to the mid-exponential phase.
-
Microscopy: Live cells are imaged using a fluorescence microscope equipped with a GFP filter set. Images are captured to observe the subcellular localization of the GFP-MinD4 signal.
-
Data Analysis: The fluorescence signal intensity along the longitudinal axis of the cells is quantified to determine the distribution pattern (e.g., polar, mid-cell).[1]
Signaling and Functional Dynamics of this compound
This compound exhibits a dynamic oscillation from one cell pole to the other. This oscillatory behavior is crucial for its function in establishing cellular polarity.
References
Preliminary Toxicity Profile of MIND4: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to MIND4-17
This compound-17 is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It functions by covalently modifying a specific cysteine residue (C151) on the Kelch-like ECH-associated protein 1 (KEAP1), which is a negative regulator of Nrf2. This modification disrupts the interaction between KEAP1 and Nrf2, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 promotes the transcription of a wide array of antioxidant and cytoprotective genes. Due to this mechanism, this compound-17 has been investigated for its therapeutic potential in conditions associated with oxidative stress, such as diabetic retinopathy and Huntington's disease.
Summary of Available Safety and Toxicity Data
The available data on the toxicity of this compound-17 is limited. The information is primarily derived from basic hazard assessments by chemical suppliers and observations from in vitro and in vivo studies designed to evaluate its efficacy.
Hazard Identification
Commercial suppliers of this compound-17 provide basic hazard information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 1: Summary of Hazard Statements for this compound-17
| Hazard Code | Description | Hazard Class |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Irritation (Category 2) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |
Data sourced from commercial supplier safety data sheets.
Preclinical Observations
Research studies have explored the effects of this compound-17 in various experimental models. While these were not formal toxicology studies, they provide some insights into the compound's biological effects.
-
In Vitro Cytotoxicity: In studies on retinal ganglion cells and osteoblasts, pretreatment with this compound-17 was shown to protect the cells from cytotoxicity and apoptosis induced by high glucose and hydrogen peroxide, respectively.[1][2] This highlights its cytoprotective effects in specific stress-induced contexts rather than its inherent toxicity.
-
In Vivo Studies: An in vivo study involving intravitreal injection of this compound-17 in mice demonstrated its ability to activate Nrf2 signaling and reduce retinal dysfunction caused by light damage.[1] Another study noted that while the parent compound, this compound, was brain-permeable, this compound-17 was not detected in the brain of mice, suggesting limited penetration of the blood-brain barrier.[3]
-
Inflammatory Response: In primary mouse and human cells, this compound-17 has been shown to repress the release of pro-inflammatory cytokines, such as IL-6.
It is important to reiterate that these studies were not designed to assess the toxicity of this compound-17. Therefore, parameters such as maximum tolerated dose, organ-specific toxicities, and long-term effects have not been reported.
Experimental Protocols
Detailed experimental protocols for formal toxicological assessments of this compound-17 are not available in the public literature. The following sections describe the general methodologies used in the efficacy-focused studies that provide some safety-related observations.
In Vitro Cell Viability and Cytotoxicity Assays
-
Objective: To assess the protective effect of this compound-17 against induced cell death.
-
Cell Lines: Primary murine retinal ganglion cells (RGCs)[1], primary osteoblasts, and OB-6 osteoblastic cells.[2]
-
Methodology:
-
Cells are cultured under standard conditions.
-
Cells are pre-treated with varying concentrations of this compound-17 for a specified period.
-
A cytotoxic agent (e.g., high glucose or hydrogen peroxide) is added to induce cell stress and death.
-
Cell viability is assessed using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring markers of apoptosis (e.g., caspase activity).
-
-
Endpoint: Percentage of viable cells compared to control groups.
In Vivo Animal Studies (Efficacy Models)
-
Objective: To evaluate the therapeutic efficacy of this compound-17 in a disease model.
-
Animal Model: Mice.[1]
-
Methodology:
-
Animals are subjected to a disease induction protocol (e.g., light-induced retinal damage).
-
This compound-17 is administered via a relevant route (e.g., intravitreal injection).
-
Physiological and functional outcomes are measured (e.g., retinal function).
-
General health and behavior of the animals are monitored.
-
-
Endpoint: Improvement in disease-related parameters and notation of any observable adverse effects.
Signaling Pathway and Workflow Diagrams
This compound-17 Mechanism of Action: Nrf2 Activation Pathway
The primary mechanism of action of this compound-17 is the activation of the Nrf2 signaling pathway.
Caption: Mechanism of this compound-17-induced Nrf2 activation.
General Workflow for In Vitro Cytoprotection Assay
The following diagram illustrates a typical workflow for assessing the cytoprotective effects of this compound-17 in vitro.
Caption: Workflow for in vitro cytoprotection assessment.
Conclusion and Future Directions
The currently available data are insufficient to form a comprehensive preliminary toxicity profile for this compound-17. The existing information is limited to basic hazard warnings and observations from preclinical efficacy studies. There is a clear need for formal toxicological studies to be conducted and published to establish a proper safety profile. This would include, but not be limited to:
-
Acute, sub-chronic, and chronic toxicity studies in relevant animal models.
-
Genotoxicity and mutagenicity assays.
-
Safety pharmacology studies to assess effects on vital organ systems.
-
Reproductive and developmental toxicity studies.
Without such data, any potential therapeutic development of this compound-17 will be significantly hindered. Researchers and drug development professionals should exercise appropriate caution when handling this compound, adhering to the safety information provided by the supplier, and be aware of the significant gaps in its toxicological evaluation.
References
- 1. The Nrf2 activator this compound-17 protects retinal ganglion cells from high glucose-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2 by this compound-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEAP1-modifying small molecule reveals muted NRF2 signaling responses in neural stem cells from Huntington's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Interaction of MIND4-17 with Keap1 and Subsequent Nrf2 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the novel Nrf2 activator, MIND4-17, and its direct target, the Kelch-like ECH-associated protein 1 (Keap1). This compound-17 has emerged as a potent therapeutic candidate for conditions associated with oxidative stress, and a thorough understanding of its mechanism of action is crucial for its further development and application.
Executive Summary
This compound-17 is a small molecule that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. The primary mechanism of action of this compound-17 involves the direct covalent modification of Keap1, the principal negative regulator of Nrf2. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins. This guide details the quantitative aspects of this interaction, the experimental protocols to study it, and the signaling pathways involved.
Quantitative Data on this compound-17 Activity
The following table summarizes the available quantitative data for the activity of this compound-17 in activating the Nrf2 pathway. Due to the covalent nature of the interaction between this compound-17 and Keap1, traditional binding affinity constants (Kd) are not the most appropriate measure of interaction. Instead, activity assays quantifying the downstream effects of Nrf2 activation are more informative.
| Parameter | Value | Cell Line/System | Assay | Reference |
| CD Value (NQO1 Induction) | 0.15 µM | Murine Hepa1c1c7 cells | Quantitative NQO1 Inducer Bioassay | [1] |
| Effective Concentration for Nrf2 Nuclear Accumulation | 0.5 µM | Wild-Type Mouse Embryonic Fibroblasts (MEFs) | Western Blot of Nuclear Fractions | [1] |
| Concentration for Keap1-Nrf2 Complex Conformational Change | 1 µM | HEK293 cells | Fluorescence Lifetime Imaging (FLIM)-FRET | [2] |
| Concentration Range for ARE Gene Induction (Nqo1, Hmox1, Srx1, Gclc) | 0.1 - 2 µM | ST14A cells | Quantitative Real-Time PCR (qRT-PCR) | [3] |
| Concentration Range for Protein Induction (NQO1, GCLM) | 0.1 - 2 µM | Wild-Type and HD mutant ST14A cells | Western Blot | [3] |
Note: The CD value is the concentration that doubles the specific activity of the NQO1 enzyme.
Signaling Pathway and Mechanism of Action
This compound-17 activates the Nrf2 pathway through a direct interaction with Keap1. The established signaling cascade is as follows:
-
Covalent Modification of Keap1: this compound-17 covalently modifies a critical cysteine residue (C151) on the BTB domain of Keap1[1]. This modification induces a conformational change in the Keap1 protein.
-
Disruption of Keap1-Nrf2 Interaction: The conformational change in Keap1 disrupts its ability to bind to Nrf2 and target it for ubiquitination and subsequent proteasomal degradation.
-
Nrf2 Stabilization and Nuclear Translocation: Freed from Keap1-mediated degradation, Nrf2 protein levels stabilize, and it translocates from the cytoplasm to the nucleus.
-
ARE-Mediated Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) present in the promoter region of its target genes.
-
Upregulation of Cytoprotective Genes: This binding initiates the transcription of a wide array of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC)[4][5][6].
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the interaction between this compound-17 and Keap1.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Keap1-Nrf2 Interaction
This protocol is designed to qualitatively assess the ability of this compound-17 to disrupt the interaction between Keap1 and Nrf2 in a cellular context.
Workflow:
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T or MEFs) and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound-17 (e.g., 1-5 µM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Incubate on ice and then centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-Keap1 or anti-Nrf2) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (e.g., if Keap1 was the bait, probe for Nrf2).
-
A decrease in the amount of co-precipitated Nrf2 in this compound-17-treated samples compared to the vehicle control indicates disruption of the Keap1-Nrf2 interaction.
-
Fluorescence Resonance Energy Transfer (FRET) for Live-Cell Interaction Analysis
FRET is a powerful technique to monitor protein-protein interactions in real-time within living cells. This can be used to observe the conformational changes in the Keap1-Nrf2 complex upon this compound-17 treatment[2].
Workflow:
Detailed Methodology:
-
Constructs and Transfection:
-
Co-transfect cells (e.g., HEK293) with expression vectors for a FRET pair, such as EGFP-Nrf2 (donor) and mCherry-Keap1 (acceptor).
-
-
Live-Cell Imaging:
-
Image the transfected cells using a confocal microscope equipped for FRET analysis or a Fluorescence Lifetime Imaging (FLIM) system.
-
Acquire baseline images to determine the initial FRET efficiency, which reflects the proximity of Keap1 and Nrf2.
-
-
This compound-17 Treatment and Time-Lapse:
-
Add this compound-17 to the imaging medium at the desired concentration.
-
Acquire images at regular intervals to monitor changes in FRET efficiency over time. A decrease in FRET efficiency suggests a conformational change or dissociation of the Keap1-Nrf2 complex.
-
-
Data Analysis:
-
Calculate the FRET efficiency at each time point. In FLIM-FRET, a change in the fluorescence lifetime of the donor (EGFP-Nrf2) in the presence of the acceptor (mCherry-Keap1) indicates FRET. An increase in the donor's fluorescence lifetime after this compound-17 treatment would signify a reduction in FRET.
-
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
This protocol quantifies the transcriptional activation of Nrf2 by measuring the mRNA levels of its downstream target genes.
Workflow:
Detailed Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with varying concentrations of this compound-17 for a specific duration (e.g., 6-24 hours).
-
Isolate total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
Quantitative PCR:
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for Nrf2 target genes (e.g., NQO1, HO-1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Example Primer Sequences (Human):
-
NQO1 Forward: 5'-ATGTATGACAAAGGCCGGAGA-3'
-
NQO1 Reverse: 5'-TACTGAAAGTTCGCAGGGATGA-3'
-
HO-1 Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'
-
HO-1 Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'
-
GCLC Forward: 5'-AATGAAGGGCAAGGAGTGAA-3'
-
GCLC Reverse: 5'-TTGGGATCAGTCCAGGAAAC-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Conclusion
This compound-17 is a promising Nrf2 activator with a well-defined mechanism of action centered on the covalent modification of Keap1. The experimental approaches outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound-17 and other molecules targeting the Keap1-Nrf2 pathway. The provided quantitative data and signaling pathway diagrams offer a clear and concise summary of the current understanding of this compound-17's interaction with its target, facilitating future research and development efforts in the field of oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Nrf2 activator this compound-17 protects retinal ganglion cells from high glucose-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Activation of Nrf2 by this compound-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MIND4 compound family, developed by Mindset Pharma, represents a novel class of psychedelic drug candidates engineered as next-generation therapeutics inspired by DMT (N,N-Dimethyltryptamine) and 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine).[1][2][3] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and intellectual property landscape associated with the this compound compounds, including the lead candidates MSP-4018, MSP-4019, and MSP-4020. Additionally, this guide will touch upon a related but distinct compound, this compound-17, an activator of the Nrf2 signaling pathway.
Core Platform: this compound Psychedelic Compounds
The primary focus of the this compound platform is the development of optimized psychedelic compounds with improved safety and efficacy profiles compared to first-generation molecules like DMT and 5-MeO-DMT.[1][4] The lead candidates from this family are MSP-4018, MSP-4019, and MSP-4020.[5][6]
Mechanism of Action: 5-HT2A Receptor Agonism
The principal mechanism of action for the psychedelic effects of the this compound compound family is the activation of the serotonin (B10506) 2A receptor (5-HT2A).[1] This is a well-established target for classic psychedelics, and the this compound compounds are designed to modulate this receptor to achieve their therapeutic effects. The head-twitch response (HTR) in mice, a widely accepted behavioral proxy for 5-HT2A receptor activation and psychedelic potential, has been a key assay in the preclinical validation of these compounds.[1][5][7]
Preclinical Data Summary
Preclinical studies have positioned the this compound compounds as having superior efficacy and safety profiles when compared to their parent compounds, DMT and 5-MeO-DMT. While specific quantitative data from peer-reviewed publications remains limited, press releases and company announcements from Mindset Pharma provide a qualitative and semi-quantitative summary of their preclinical findings.
Table 1: Preclinical Performance Comparison of this compound Compounds vs. 5-MeO-DMT
| Parameter | 5-MeO-DMT | This compound Compounds (MSP-4018, MSP-4019, MSP-4020) | Reference(s) |
| Efficacy (Head-Twitch Response) | Standard psychedelic activity | Strong efficacy demonstrated in mouse head-twitch assays. | [1][5][6] |
| Safety (Serotonin Syndrome) | Associated with a risk of 5-HT syndrome. | No signs of 5-HT syndrome observed in preclinical models. | [4][5][6] |
| Safety (Locomotor Activity) | Profound decline in locomotor activity observed. | No decline in locomotor activity and rearing behavior at a range of doses. | [1][8] |
| Oral Bioavailability | Not orally active without a MAOI. | Some Family 4 compounds are orally bioavailable. | [3] |
| Potency | High potency. | Some Family 4 compounds are more potent than 5-MeO-DMT. | [3] |
Experimental Protocols
Head-Twitch Response (HTR) Assay in Mice
The head-twitch response is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists.[7] It is a widely used preclinical model to assess the psychedelic potential of novel compounds.[7]
Protocol Outline:
-
Animals: Male C57BL/6J mice are commonly used.[9]
-
Drug Administration: Test compounds (e.g., MSP-4018, MSP-4019, MSP-4020) are administered, typically via subcutaneous or intraperitoneal injection, at various doses. A vehicle control and a positive control (e.g., 5-MeO-DMT or DOI) are included.
-
Observation Period: Immediately following injection, mice are placed in individual observation chambers. The observation period typically lasts for a predefined duration, for instance, 30 minutes.[9][10]
-
Quantification: The number of head twitches is counted by a trained observer, who may be blinded to the treatment conditions. Automated scoring using video analysis software is also a validated method.[9]
-
Data Analysis: The frequency of head twitches is compared between the different treatment groups. A dose-response curve can be generated to determine the potency and efficacy of the test compounds.
Experimental Workflow: Preclinical Evaluation of this compound Compounds
Caption: Preclinical evaluation workflow for this compound compounds.
Signaling Pathways
5-HT2A Receptor Signaling Pathway
The activation of the 5-HT2A receptor by psychedelic compounds initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to the modulation of downstream cellular processes and neuronal activity, which are thought to underlie the psychedelic experience. Some 5-HT2A receptor agonists can also engage beta-arrestin signaling pathways, and the specific signaling bias of the this compound compounds is an area of ongoing research.
Caption: 5-HT2A receptor signaling pathway activated by this compound compounds.
This compound-17: An Nrf2 Activator
Separate from the psychedelic compound family, this compound-17 is a small molecule that has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Mechanism of Action
This compound-17 disrupts the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). This leads to the stabilization and nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of its target genes. This results in the upregulation of a battery of cytoprotective genes, including antioxidant enzymes.
Experimental Protocol: Nrf2 Activation Assay
The activation of the Nrf2 pathway by this compound-17 can be assessed using several methods, including co-immunoprecipitation (Co-IP) to demonstrate the disruption of the Nrf2-Keap1 interaction, and quantitative real-time PCR (qRT-PCR) to measure the expression of Nrf2 target genes.
Co-Immunoprecipitation (Co-IP) Protocol Outline:
-
Cell Culture and Treatment: Cells (e.g., primary retinal ganglion cells or osteoblasts) are cultured and treated with this compound-17 or a vehicle control.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Immunoprecipitation: An antibody against Nrf2 or Keap1 is added to the cell lysate to pull down the target protein and its binding partners.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both Nrf2 and Keap1 to assess their co-precipitation. A decrease in the co-precipitation of Nrf2 with Keap1 in the this compound-17 treated group would indicate a disruption of their interaction.
qRT-PCR Protocol Outline:
-
Cell Culture and Treatment: Cells are treated with this compound-17 or a vehicle control.
-
RNA Extraction: Total RNA is extracted from the cells.
-
Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for Nrf2 target genes (e.g., HO-1, NQO1).
-
Data Analysis: The relative expression of the target genes is calculated and compared between the treated and control groups. An increase in the expression of these genes in the this compound-17 treated group indicates Nrf2 pathway activation.
Nrf2 Signaling Pathway
Caption: this compound-17 activation of the Nrf2 signaling pathway.
Intellectual Property Landscape
Mindset Pharma has actively pursued patent protection for its novel psychedelic compounds. The company has filed multiple provisional and international patent applications covering its various families of compounds, including the this compound (Family 4) DMT and 5-MeO-DMT analogs.[2][3]
Table 2: Summary of Intellectual Property for this compound Compounds
| Patent Application Type | Covered Compounds | Key Aspects Covered | Reference(s) |
| Provisional Patent Applications (USPTO) | Novel DMT and 5-MeO-DMT analogs (Family 4) | Composition of matter, chemical synthesis processes, therapeutic uses. | [2][3] |
| International Patent Applications (PCT) | Novel non-tryptamine compounds (Family 6) and other families. | Broad protection for novel chemical entities. | [11] |
These patent filings are a critical component of Mindset Pharma's strategy to create a proprietary pipeline of next-generation psychedelic medicines with the potential for long-term commercial exclusivity. The company's collaboration with Otsuka Pharmaceutical's McQuade Center for Strategic Research and Development for the development of Family 2 and Family 4 compounds further strengthens the commercial prospects of the this compound platform.[3]
Conclusion
The this compound compound family represents a significant advancement in the field of psychedelic drug development. Through targeted chemical modifications of DMT and 5-MeO-DMT, Mindset Pharma has generated a portfolio of novel candidates with promising preclinical data suggesting improved efficacy and safety profiles. The robust intellectual property strategy surrounding these compounds further enhances their potential as future therapeutics for a range of neurological and psychiatric disorders. Continued research and clinical development will be crucial in fully elucidating the therapeutic potential of the this compound compounds.
References
- 1. psychedelicalpha.com [psychedelicalpha.com]
- 2. psychedelicalpha.com [psychedelicalpha.com]
- 3. youtube.com [youtube.com]
- 4. psychedelicalpha.com [psychedelicalpha.com]
- 5. | BioWorld [bioworld.com]
- 6. Mindset Pharma Expands Pipeline: Identifies Additional Next Generation 5-MeO-DMT-Inspired Lead Candidates | Nasdaq [nasdaq.com]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. | BioWorld [bioworld.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mindset Pharma Files Two Patent Applications For Its Non-Hallucinogenic Non-Tryptamine Compounds [drugdiscoveryonline.com]
foundational research papers on MIND4
An In-depth Technical Guide to the Nrf2 Activator MIND4-17
Introduction
This compound-17 is a novel small molecule compound identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative stress, which is implicated in a wide range of pathological conditions, including neurodegenerative diseases, diabetic complications, and inflammatory disorders. This compound-17 exerts its therapeutic potential by modulating this pathway, offering a promising avenue for the development of new drugs targeting oxidative stress-related diseases. This document provides a comprehensive overview of the foundational research on this compound-17, detailing its mechanism of action, key experimental findings, and protocols for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound-17 functions by disrupting the interaction between Nrf2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2][3] Under normal physiological conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation, thereby keeping Nrf2 levels low. This compound-17 has been shown to modify a specific cysteine residue (C151) on Keap1.[1] This modification leads to a conformational change in Keap1, causing the dissociation of the Keap1-Nrf2 complex.[1][2]
Once released from Keap1-mediated repression, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[1][2] This binding event initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity and protect it from oxidative damage.[2]
Key Experimental Findings
In Vitro Efficacy of this compound-17
Foundational studies have demonstrated the protective effects of this compound-17 in various cell types subjected to oxidative stress.
| Cell Type | Stressor | Key Findings with this compound-17 Treatment | Reference |
| Primary Murine Retinal Ganglion Cells (RGCs) | High Glucose (HG) | Inhibited cytotoxicity and apoptosis; Attenuated reactive oxygen species (ROS) production and oxidative injury. | [1] |
| Primary Osteoblasts and OB-6 Osteoblastic Cells | Hydrogen Peroxide (H₂O₂) | Inhibited viability reduction and both apoptotic and non-apoptotic cell death; Attenuated ROS production, lipid peroxidation, and DNA damage. | [2] |
| Retinal Pigment Epithelium (RPE) Cells and RGCs | Ultraviolet Radiation (UVR) | Protected against UVR-induced apoptosis and oxidative stress. | [4] |
In Vivo Efficacy of this compound-17
In vivo studies have further validated the therapeutic potential of this compound-17.
| Animal Model | Condition | Key Findings with this compound-17 Treatment | Reference |
| Mice | Light-induced retinal damage | Intravitreal injection activated Nrf2 signaling and attenuated retinal dysfunction. | [1] |
Experimental Protocols
Cell Culture and Treatment
Primary murine RGCs, primary osteoblasts, OB-6 human osteoblastic cells, and ARPE-19 human RPE cells are cultured under standard conditions. For experimental assays, cells are pre-treated with this compound-17 at a specified concentration (e.g., 1 µM) for a designated period (e.g., 24 hours) before the induction of oxidative stress with agents like high glucose, H₂O₂, or UV radiation.[1][2][4]
Western Blot Analysis
To assess protein expression levels, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin). After incubation with a secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) kit.
Nrf2 Nuclear Translocation Assay
Following treatment, nuclear and cytoplasmic protein fractions are separated using a commercial kit. The levels of Nrf2 in each fraction are then determined by Western blot analysis to assess its translocation to the nucleus.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). Cells are incubated with DCFH-DA, and the fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.
Cell Viability and Apoptosis Assays
Cell viability can be assessed using the MTT assay. Apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.
Signaling and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathway of this compound-17 and a typical experimental workflow.
Caption: The signaling pathway of this compound-17.
Caption: A typical experimental workflow for evaluating this compound-17.
References
- 1. The Nrf2 activator this compound-17 protects retinal ganglion cells from high glucose-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2 by this compound-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MIND4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for utilizing MIND4, a known activator of the Nrf2 signaling pathway, in a cell culture setting. The protocols outlined below are specifically tailored for the human neuroblastoma cell line SH-SY5Y and can be adapted for other relevant cell lines, such as retinal pigment epithelium (RPE) cells.
Introduction
This compound is a compound that has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] It functions by disrupting the interaction between Nrf2 and its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[1][2] This disruption allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes.[3] These genes encode for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2] The activation of this pathway by this compound offers a promising therapeutic strategy for conditions associated with oxidative stress.
Mechanism of Action: Nrf2 Signaling Pathway
The mechanism of this compound-17 involves the modification of a cysteine residue on Keap1, leading to the dissociation of the Nrf2-Keap1 complex.[4] This prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, causing its accumulation and nuclear translocation. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, driving the expression of target genes.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound in cell culture.
SH-SY5Y Cell Culture
The human neuroblastoma SH-SY5Y cell line is a widely used model in neuroscience research.[5] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neuroprotective effects.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix[6]
-
10% Fetal Bovine Serum (FBS)[6]
-
1% Penicillin-Streptomycin[6]
-
0.05% Trypsin-EDTA[7]
-
Dulbecco's Phosphate-Buffered Saline (DPBS)[7]
-
Cell culture flasks and plates
Procedure:
-
Cell Thawing and Plating:
-
Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.
-
Centrifuge at 150 x g for 5 minutes.[7]
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.[7]
-
-
Cell Maintenance and Subculturing:
-
Change the growth medium every 2-3 days.
-
When cells reach 80% confluency, subculture them.
-
Aspirate the medium and wash the cells once with DPBS.[7]
-
Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[7]
-
Neutralize the trypsin with an equal volume of growth medium.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.[7]
-
Resuspend the pellet in fresh growth medium and plate at the desired density. A split ratio of 1:3 to 1:6 is recommended.
-
This compound Treatment
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cell culture medium appropriate for the experiment
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Store at -20°C or as recommended by the supplier.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Remove the existing medium and replace it with the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment duration.
-
Analysis of Nrf2 Pathway Activation
Several assays can be employed to quantify the activation of the Nrf2 pathway by this compound.
a. Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction
This assay is used to assess the disruption of the Keap1-Nrf2 complex. A study on OB-6 human osteoblastic cells treated with 3 μM this compound-17 utilized a Co-IP assay to examine the association between Nrf2 and Keap1.[4]
b. Western Blot for Protein Expression
Western blotting can be used to measure the levels of total Nrf2, nuclear Nrf2, and downstream target proteins like HO-1 and NQO1.
c. Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of Nrf2 target genes.
d. Nrf2 Transcription Factor Activity Assay
This is a high-throughput ELISA-based assay to quantify active Nrf2 in nuclear extracts.[3] The assay utilizes a 96-well plate coated with a specific DNA sequence containing the Nrf2 consensus binding site.[3] Active Nrf2 from the nuclear extract binds to this oligonucleotide and is detected by a specific primary antibody, followed by a HRP-conjugated secondary antibody for colorimetric readout.[3]
| Parameter | Assay | Purpose |
| Protein-Protein Interaction | Co-Immunoprecipitation | To determine the effect of this compound on the Keap1-Nrf2 interaction. |
| Protein Levels | Western Blot | To quantify changes in total Nrf2, nuclear Nrf2, and downstream target protein levels. |
| Gene Expression | qRT-PCR | To measure the mRNA levels of Nrf2 target genes (e.g., HO-1, NQO1).[1][2] |
| Nrf2 Activity | Transcription Factor Assay | To quantify the amount of active Nrf2 in nuclear extracts that can bind to the ARE.[3] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cultured cells.
Quantitative Data Summary
The following table summarizes the types of quantitative data that can be generated from the described experiments.
| Experiment | Quantitative Output | Example Unit | Purpose |
| Western Blot | Relative protein expression levels (normalized to a loading control) | Fold change vs. control | To quantify changes in protein abundance. |
| qRT-PCR | Relative mRNA expression levels (normalized to a housekeeping gene) | Fold change vs. control | To quantify changes in gene transcription. |
| Nrf2 Activity Assay | Optical Density (OD) at 450 nm | OD450 | To measure the DNA-binding activity of Nrf2. |
| Cell Viability Assay (e.g., MTT, MTS) | Absorbance or Fluorescence | % of control | To assess the effect of this compound on cell viability or its protective effects against stressors. |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Percentage of apoptotic cells | % positive cells | To quantify the anti-apoptotic effects of this compound. |
These protocols and guidelines provide a solid foundation for researchers to investigate the cellular and molecular effects of this compound. Adherence to good cell culture practices and appropriate experimental controls are crucial for obtaining reliable and reproducible results.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Activation of Nrf2 by this compound-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. accegen.com [accegen.com]
- 6. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genome.ucsc.edu [genome.ucsc.edu]
MIND4 Compound Family: Preclinical Application Notes and Protocols
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
The MIND4 compound family, developed by Mindset Pharma, represents a portfolio of novel psychedelic drug candidates inspired by DMT and 5-MeO-DMT. This family includes several compounds, notably MSP-4018, MSP-4019, and MSP-4020, which are engineered to be next-generation therapeutics. Preclinical data suggests that these compounds may offer improved efficacy and safety profiles compared to first-generation psychedelics like 5-MeO-DMT. The primary mechanism of action for the this compound family is agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a key target for psychedelic effects.[1][2][3]
These application notes provide a summary of the available preclinical data, protocols for in vivo assessment, and an overview of the relevant signaling pathways for researchers, scientists, and drug development professionals. It is important to note that the data presented is based on publicly available information and may not be exhaustive.
Data Presentation
In Vitro Receptor Activity
The this compound compound family has been evaluated for its activity at various human serotonin (5-HT) receptor subtypes. The following table summarizes the qualitative findings from in vitro studies.
| Compound Family | Target Receptors | Observed Effect | Reference Compound |
| Family 4 (includes MSP-4018, MSP-4019, MSP-4020) | 5-HT1A, 5-HT2A, 5-HT2C | Greater effect size | DMT, 5-MeO-DMT |
Table 1: Summary of in vitro receptor activity for the this compound (Family 4) compounds.
In Vivo Preclinical Efficacy and Safety
Preclinical studies in rodent models have been conducted to assess the psychedelic-like activity and safety of the this compound compounds. The head-twitch response (HTR) in mice is a standard behavioral proxy for 5-HT2A receptor activation and psychedelic potential.
| Compound | Species | Route of Administration | Dose Range | Key Findings |
| MSP-4018 | Mouse | Not Specified | Not Specified | - Elicited head-twitch response (HTR).- No decline in locomotor activity or rearing behavior at doses tested, unlike 5-MeO-DMT.[4][5] |
| MSP-4019 | Mouse | Not Specified | Up to 30 mg/kg | - Demonstrated strong efficacy in HTR assay.- Improved safety profile compared to 5-MeO-DMT.- No signs of serotonin syndrome.[6][7] |
| MSP-4020 | Mouse | Not Specified | Up to 30 mg/kg | - Demonstrated strong efficacy in HTR assay.- Improved safety profile compared to 5-MeO-DMT.- No signs of serotonin syndrome.[6][7] |
Table 2: Summary of in vivo preclinical data for select this compound (Family 4) compounds.
Experimental Protocols
Head-Twitch Response (HTR) Assay in Mice
The HTR assay is a crucial behavioral experiment for evaluating the in vivo psychedelic potential of 5-HT2A receptor agonists.
Objective: To quantify the psychedelic-like activity of a test compound by measuring the frequency of head-twitches in mice.
Materials:
-
Test compound (e.g., MSP-4018, MSP-4019, or MSP-4020)
-
Vehicle control (e.g., sterile saline or other appropriate vehicle)
-
Positive control (e.g., 5-MeO-DMT or DOI)
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard mouse cages
-
Video recording equipment
-
Software for behavioral analysis (or manual counting)
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Compound Preparation: Dissolve the test compound, vehicle, and positive control in the appropriate vehicle to the desired concentrations.
-
Administration: Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or oral gavage).
-
Observation: Immediately after administration, place each mouse in an individual cage for observation. Record the behavior of the mice for a predefined period (e.g., 60-180 minutes).
-
Data Collection: Count the number of head-twitches for each mouse. A head-twitch is a rapid, rotational movement of the head that is not associated with grooming or exploratory behavior. This can be done manually by a trained observer blinded to the treatment groups or by using automated video analysis software.
-
Data Analysis: Compare the number of head-twitches in the test compound groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant increase in head-twitches in the test compound group compared to the vehicle group indicates psychedelic-like activity.
Mandatory Visualization
Signaling Pathway
The primary pharmacological target of the this compound compound family is the serotonin 2A receptor (5-HT2A). Activation of this G protein-coupled receptor (GPCR) initiates a cascade of intracellular signaling events.
Caption: 5-HT2A Receptor Signaling Pathway
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a this compound compound.
Caption: Preclinical Evaluation Workflow
References
- 1. thedalesreport.com [thedalesreport.com]
- 2. psychedelicalpha.com [psychedelicalpha.com]
- 3. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. psychedelicalpha.com [psychedelicalpha.com]
- 6. | BioWorld [bioworld.com]
- 7. thedalesreport.com [thedalesreport.com]
Application Notes: Preparing Stock Solutions of MIND4-17
Introduction
MIND4-17 is a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2] It functions as a covalent modifier of the Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[1][2][3] By covalently modifying a critical cysteine residue (C151) on KEAP1, this compound-17 disrupts the KEAP1-NRF2 interaction.[1][2] This prevents the ubiquitination and subsequent degradation of NRF2, leading to its stabilization, nuclear translocation, and the transcription of downstream antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2][4] Due to its mechanism of action, this compound-17 is a valuable tool for studying cellular responses to oxidative stress and has therapeutic potential for conditions like Huntington's disease and diabetic retinopathy.[1][2]
Proper preparation of this compound-17 stock solutions is critical for ensuring experimental reproducibility and obtaining accurate, reliable data. This document provides a detailed protocol for the preparation, storage, and handling of this compound-17 stock solutions for research use.
Data Presentation: Physicochemical Properties
A summary of the key quantitative data for this compound-17 is presented in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 5-Nitro-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}pyridine | [1] |
| CAS Number | 345989-24-4 | [1] |
| Molecular Formula | C₂₀H₁₅N₅O₃S | [1] |
| Molecular Weight | 405.43 g/mol | [1] |
| Appearance | White to brown powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMSO: ≥2 mg/mL (with warming) | [1] |
| Storage (Solid) | 2-8°C | [1] |
| Storage (Stock Solution) | -20°C for long-term storage | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound-17 Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound-17 in Dimethyl Sulfoxide (DMSO), the recommended solvent.
Materials:
-
This compound-17 powder (CAS: 345989-24-4)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
Procedure:
-
Pre-Calculation: Before weighing, calculate the required mass of this compound-17 and volume of DMSO. To prepare a 10 mM stock solution:
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM x 1 mL x 405.43 g/mol = 4.05 mg
-
-
Therefore, you will need to weigh 4.05 mg of this compound-17 and dissolve it in 1 mL of DMSO.
-
-
Weighing: Carefully weigh the calculated amount of this compound-17 powder using an analytical balance. Tare the balance with a clean microcentrifuge tube or weigh boat before adding the compound.
-
Solubilization:
-
Add the appropriate volume of high-purity DMSO to the tube containing the this compound-17 powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all solid particles have dissolved. If needed, gentle warming in a water bath (37°C) can be applied to aid solubilization, as noted in solubility data.[1]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Labeling and Storage:
-
Clearly label each aliquot with the compound name ("this compound-17"), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
For short-term storage (days to weeks), store aliquots at 2-8°C.[5]
-
For long-term storage (months to years), store aliquots at -20°C, protected from light.[5][6]
-
Safety Precautions:
-
This compound-17 is classified as a warning-level chemical that may cause skin, eye, and respiratory irritation.[1]
-
Always handle the compound and its solutions in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Signaling Pathway of this compound-17 Action
Caption: Mechanism of this compound-17-induced NRF2 pathway activation.
Experimental Workflow: Stock Preparation to Cell-Based Assay
Caption: Workflow for preparing and using this compound-17 stock solutions.
References
- 1. This compound-17 = 98 HPLC 345989-24-4 [sigmaaldrich.com]
- 2. The Nrf2 activator this compound-17 protects retinal ganglion cells from high glucose-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Nrf2 by this compound-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for the Analytical Detection of MIND4
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIND4 and its analog, this compound-17, are novel small molecules of significant interest in drug development. These compounds have a dual mechanism of action, functioning as inhibitors of Sirtuin 2 (SIRT2) and as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. By activating this pathway, this compound-17 promotes the transcription of numerous cytoprotective genes, offering therapeutic potential for conditions associated with oxidative damage, such as neurodegenerative diseases and diabetic retinopathy.[1]
These application notes provide detailed protocols and methodologies for the analytical detection of this compound-17, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. As specific validated bioanalytical data for this compound-17 is not publicly available, this document presents an adapted method based on a validated protocol for sulforaphane (B1684495), a well-characterized Nrf2 activator with similar analytical challenges. Additionally, this document outlines methods to assess the activity of this compound-17 by monitoring the activation of the Nrf2 signaling pathway.
I. Analytical Method for the Quantification of this compound-17 in Human Plasma
Due to the reactive nature of many small molecule Nrf2 activators, their quantification in biological matrices can be challenging. The following protocol is adapted from a validated high-throughput LC-MS/MS method for sulforaphane and is proposed as a robust starting point for the bioanalysis of this compound-17.
Experimental Protocol: LC-MS/MS Quantification of this compound-17
1. Objective: To quantify the concentration of this compound-17 in human plasma samples.
2. Materials and Reagents:
-
This compound-17 analytical standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound-17)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Microcentrifuge tubes
-
LC-MS vials
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma sample.
-
Add 150 µL of ACN containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 20°C.
-
Reconstitute the residue in 100 µL of 0.1% formic acid in water.
-
Vortex and sonicate for 15 minutes in a water bath maintained below 25°C.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to LC-MS vials for analysis.
4. Liquid Chromatography Conditions (Adapted):
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
5. Mass Spectrometry Conditions (Hypothetical):
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
These would need to be determined empirically for this compound-17 and its internal standard by direct infusion.
-
Example: this compound-17: Precursor ion (Q1) > Product ion (Q3)
-
Example: IS: Precursor ion (Q1) > Product ion (Q3)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
-
Data Presentation: Quantitative Method Performance (Adapted from a Sulforaphane Assay)
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for a small molecule Nrf2 activator, which can serve as a benchmark for a this compound-17 assay.[2][3][4]
| Parameter | Specification |
| Linearity Range | 5 - 1000 nM |
| Lower Limit of Quantification (LLOQ) | 5 nM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Workflow for this compound-17 Quantification
II. Methods for Assessing this compound-17 Activity: Nrf2 Pathway Activation
The therapeutic effect of this compound-17 is mediated through its activation of the Nrf2 signaling pathway. Therefore, analytical methods to confirm this activity are crucial in research and development.
Signaling Pathway: this compound-17 Activation of the Keap1-Nrf2 Pathway
Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. This compound-17 is designed to disrupt the Keap1-Nrf2 interaction. By binding to Keap1, this compound-17 prevents the degradation of Nrf2, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of a wide array of cytoprotective proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1]
Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation
1. Objective: To qualitatively and semi-quantitatively assess the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound-17.
2. Materials and Reagents:
-
Cell line of interest (e.g., retinal ganglion cells, osteoblasts)
-
This compound-17
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
Nuclear and cytoplasmic extraction kit
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
3. Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound-17 or vehicle control for a specified time (e.g., 4-6 hours).
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Harvest cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol. Add protease and phosphatase inhibitors to all buffers.
-
-
Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the Nrf2 signal in the nuclear fraction to the Lamin B1 signal.
-
Normalize the Nrf2 signal in the cytoplasmic fraction to the GAPDH signal.
-
Compare the nuclear-to-cytoplasmic Nrf2 ratio between treated and untreated samples. An increase in this ratio indicates successful Nrf2 activation.
-
Conclusion
The analytical methods described provide a framework for the detection, quantification, and functional assessment of the novel Nrf2 activator, this compound-17. The adapted LC-MS/MS protocol offers a starting point for developing a validated bioanalytical assay essential for pharmacokinetic and pharmacodynamic studies in drug development. Furthermore, the Western blot protocol for Nrf2 translocation provides a reliable method to confirm the on-target activity of this compound-17 in cellular models. Together, these methods will aid researchers and drug development professionals in advancing the study of this promising therapeutic compound.
References
- 1. Bioavailable Sulforaphane Quantitation in Plasma by LC-MS/MS Is Enhanced by Blocking Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating MIND4-17 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing MIND4-17, a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, in common laboratory assays such as ELISA and Western Blot. The provided information is intended to guide researchers in studying the cellular effects of this compound-17 on the Nrf2 antioxidant response element (ARE) pathway.
Introduction to this compound-17
This compound-17 is a small molecule that activates the Nrf2 signaling pathway by disrupting the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2][3] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound-17 covalently modifies a specific cysteine residue (C151) on Keap1, leading to a conformational change that prevents Nrf2 binding.[1] This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to the ARE and initiates the transcription of a battery of cytoprotective genes, including Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][2][3]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound-17 to activate the Nrf2 pathway. This data can be used as a starting point for experimental design.
Table 1: In Vitro Activity of this compound-17
| Cell Line | Assay | Parameter | Value | Reference |
| Murine Hepa1c1c7 | NQO1 Induction | CD Value* | 0.15 µM | [4] |
| Wild-Type MEFs | Nrf2 Nuclear Accumulation | Concentration | 0.5 µM | [4] |
| Wild-Type MEFs | Nrf2 Nuclear Accumulation | Time Course | 30 min - 5 hr | [4] |
| OB-6 Human Osteoblastic Cells | Nrf2 Pathway Activation | Concentration | 3 µM | [5] |
| HEK293 Cells | Keap1:Nrf2 Complex Disruption | Concentration | 1 µM | |
| HEK293 Cells | Keap1:Nrf2 Complex Disruption | Incubation Time | 1 hour |
*CD value is the concentration that doubles the specific activity of the enzyme.
Table 2: Observed Effects of this compound-17 on Protein Expression
| Protein Target | Assay | Cell Line | This compound-17 Concentration | Incubation Time | Observed Effect | Reference |
| Nrf2 | Western Blot (Nuclear Fraction) | Wild-Type MEFs | 0.5 µM | 30 min - 5 hr | Increased nuclear accumulation | [4] |
| NQO1 | Western Blot | Wild-Type MEFs | 0.5 µM | Not Specified | Increased protein levels | [4] |
| HO-1 | Not Specified | Primary Murine RGCs | Not Specified | Not Specified | Increased expression | [1] |
| NQO1 | Not Specified | Primary Murine RGCs | Not Specified | Not Specified | Increased expression | [1] |
| Nrf2 | Western Blot | OB-6 Human Osteoblastic Cells | 3 µM | 0 - 6 hr | Increased total and nuclear levels | [5] |
| HO-1 | Western Blot | OB-6 Human Osteoblastic Cells | 3 µM | 0 - 24 hr | Increased protein levels | [5] |
| NQO1 | Western Blot | OB-6 Human Osteoblastic Cells | 3 µM | 0 - 24 hr | Increased protein levels | [5] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound-17 on the Nrf2 signaling pathway.
Caption: this compound-17 covalently modifies Keap1, leading to Nrf2 stabilization and nuclear translocation.
Experimental Protocols
The following are generalized protocols for Western Blot and ELISA to assess the effects of this compound-17 on the Nrf2 signaling pathway. Researchers should optimize these protocols for their specific experimental conditions.
Western Blot Protocol for Nrf2, Keap1, HO-1, and NQO1
This protocol describes the detection of total and nuclear Nrf2, as well as total Keap1, HO-1, and NQO1 protein levels in cell lysates following treatment with this compound-17.
1. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with this compound-17 at the desired concentration and duration.
-
For total protein extraction, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear protein extraction, use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-20% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, or NQO1 overnight at 4°C. Use appropriate loading controls (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Caption: A generalized workflow for Western Blot analysis.
ELISA Protocol for Nrf2 and HO-1
This protocol describes a sandwich ELISA for the quantitative measurement of Nrf2 and HO-1 in cell lysates.
1. Sample Preparation:
-
Culture cells and treat with this compound-17 as described for the Western Blot protocol.
-
Lyse cells using a buffer compatible with the chosen ELISA kit.
-
Determine protein concentration.
2. ELISA Procedure:
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add 100 µL of standards and samples to the wells of the antibody-coated microplate.
-
Incubate for the time and temperature specified in the kit protocol (typically 1-2 hours at 37°C or room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate.
-
Wash the wells.
-
Add 100 µL of HRP-conjugated secondary reagent (e.g., streptavidin-HRP) and incubate.
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with the provided stop solution.
3. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the target protein in the samples.
Caption: A generalized workflow for a sandwich ELISA.
References
- 1. The Nrf2 activator this compound-17 protects retinal ganglion cells from high glucose-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2 by this compound-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Applications of MIND4-17 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIND4-17 is a potent, small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] It functions by covalently modifying cysteine 151 (C151) on the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2.[2][3] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization, nuclear translocation, and accumulation of Nrf2.[1][2] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2][4]
Given its mechanism of upregulating endogenous antioxidant defenses, this compound-17 is a valuable tool for neuroscience research, particularly in studies of neurodegenerative diseases, oxidative stress-mediated neuronal injury, and the development of novel neuroprotective therapeutics. This document provides an overview of its applications, quantitative data on its activity, and detailed protocols for its use in a research setting.
Signaling Pathway of this compound-17
The mechanism of action of this compound-17 involves the direct inhibition of Keap1, leading to the activation of the Nrf2 signaling cascade. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound-17's modification of Keap1 prevents this, allowing Nrf2 to accumulate and exert its transcriptional activity.
Data Presentation
In Vitro Potency and Efficacy of this compound-17
The following table summarizes the quantitative data regarding the activity of this compound-17 in various cell models. This data is essential for dose-selection in experimental designs.
| Parameter | Cell Line | Value | Description | Reference |
| NQO1 Induction (CD value) | Murine Hepatoma (Hepa1c1c7) | 0.15 µM | Concentration required to double the specific activity of NQO1, a key Nrf2 target enzyme. | [3] |
| Nrf2 Stabilization | Wild-Type Mouse Embryonic Fibroblasts (MEFs) | 0.5 µM | Concentration at which nuclear accumulation of Nrf2 is observed as early as 30 minutes post-treatment. | [3] |
| Cytoprotection | Primary Murine Retinal Ganglion Cells (RGCs) | 1-10 µM | Pre-treatment concentration range that significantly inhibits high glucose-induced cytotoxicity and apoptosis. | [2] |
| Cytoprotection | Primary Osteoblasts & OB-6 Osteoblastic cells | 1-10 µM | Pre-treatment concentration range that significantly inhibits H₂O₂-induced reduction in cell viability. | [1][5] |
| Target Gene Upregulation | OB-6 Osteoblastic Cells | 3 µM | Concentration used to demonstrate significant upregulation of HO-1, NQO1, GCLC, and GCLM mRNA. | [5] |
Key Applications and Experimental Protocols
Application 1: Neuroprotection Against Oxidative Stress in Retinal Ganglion Cells
This compound-17 has been shown to protect retinal ganglion cells (RGCs) from high-glucose-induced oxidative injury, a model relevant to diabetic retinopathy.[2] This application is critical for screening potential therapeutic agents for neurodegenerative diseases of the retina.
References
- 1. Activation of Nrf2 by this compound-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nrf2 activator this compound-17 protects retinal ganglion cells from high glucose-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Activation of Nrf2 by this compound-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress | Semantic Scholar [semanticscholar.org]
- 5. oncotarget.com [oncotarget.com]
Application Notes: Utilizing MIND4-Based PROTACs for BRD4 Degradation in Cancer Models
Topic: MIND4 for Studying Cancer Disease Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein from the cell.[3] This is achieved through a heterobifunctional design: one end of the PROTAC binds to the target protein, while the other end binds to an E3 ubiquitin ligase.[4][5] This induced proximity results in the target protein being tagged with ubiquitin, marking it for destruction by the 26S proteasome.[2][4]
This compound is a highly potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7][8][9] By incorporating this compound into a PROTAC, researchers can effectively hijack the VHL E3 ligase complex to target specific proteins for degradation.
A prominent target in cancer research is Bromodomain-containing protein 4 (BRD4), an epigenetic reader that regulates the expression of key oncogenes, most notably c-Myc.[10] Degrading BRD4 has shown significant therapeutic potential in various cancers, including acute myeloid leukemia (AML) and prostate cancer.[1][11][12][13] These application notes provide a detailed framework and experimental protocols for characterizing a hypothetical this compound-based BRD4-degrading PROTAC (herein referred to as "this compound-BRD4d") in a cancer cell line model.
Mechanism of Action of this compound-BRD4d
The this compound-BRD4d PROTAC operates by forming a ternary complex between the BRD4 protein and the VHL E3 ligase complex.[5][14] This event brings the target protein into close proximity with the E3 ligase, an enzyme that facilitates the transfer of ubiquitin molecules to the target. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a downstream reduction in the transcription of oncogenes like c-Myc and subsequent inhibition of cancer cell proliferation and survival.[10][15]
Figure 1. Mechanism of this compound-based PROTAC-mediated BRD4 degradation.
Experimental Protocols & Data Presentation
The following protocols provide a workflow for the initial characterization of this compound-BRD4d in a relevant cancer cell line, such as the MV4-11 cell line for AML.[13]
Figure 2. Overall experimental workflow for characterizing this compound-BRD4d.
Protocol 1: BRD4 Degradation by Western Blot
This protocol quantifies the dose-dependent degradation of BRD4 protein.
A. Materials
-
Cell Line: MV4-11 (AML) or similar BRD4-dependent cancer cell line.[13]
-
Compound: this compound-BRD4d (stock in DMSO).
-
Controls: DMSO (vehicle), JQ1 (non-degrading inhibitor).[15]
-
Reagents: RPMI-1640 media, FBS, Pen-Strep, ice-cold PBS, RIPA Lysis Buffer with protease/phosphatase inhibitors.[16]
-
Antibodies: Primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH), HRP-conjugated secondary antibody.[15][17]
-
Detection: ECL substrate.[15]
B. Procedure
-
Cell Seeding: Seed MV4-11 cells in 6-well plates at a density to achieve 70-80% confluency at harvest.
-
Treatment: Treat cells with a serial dilution of this compound-BRD4d (e.g., 0.1 nM to 1000 nM) and controls for a set time (e.g., 18 hours).[17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer on ice for 30 minutes.[16][17]
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[15]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.[15]
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.[15]
-
Immunoblotting:
-
Detection: Wash with TBST, apply ECL substrate, and capture the chemiluminescent signal with an imaging system.[15]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize BRD4 and c-Myc levels to the GAPDH loading control.[15]
C. Data Presentation
Data should be presented as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) |
| This compound-BRD4d | BRD4 | MV4-11 | <10 | >90% | 18 |
| This compound-BRD4d | c-Myc | MV4-11 | ~25 | >80% | 18 |
| JQ1 | BRD4 | MV4-11 | No Degradation | <10% | 18 |
Note: The above data are representative examples based on published results for potent BRD4 degraders.[10]
Protocol 2: Cell Viability Assay
This protocol assesses the functional impact of BRD4 degradation on cell proliferation.
A. Materials
-
Cell Line: MV4-11 or other target cancer cells.
-
Compound: this compound-BRD4d (stock in DMSO).
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.[10]
-
Equipment: Opaque-walled 96-well plates, microplate reader capable of measuring luminescence.
B. Procedure
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Treatment: Add serial dilutions of this compound-BRD4d to the wells. Include a DMSO-only control.
-
Incubation: Incubate plates for a period sufficient to observe anti-proliferative effects (e.g., 72 hours).[10]
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Mix contents and incubate to stabilize the luminescent signal. Measure luminescence using a microplate reader.
-
Analysis: Normalize the data to the DMSO control and plot a dose-response curve to calculate the IC₅₀ (concentration for 50% inhibition of growth).
C. Data Presentation
| Compound | Cell Line | IC₅₀ (nM) | Assay Duration |
| This compound-BRD4d | MV4-11 | ~0.5 - 5 | 72 hours |
| JQ1 (Inhibitor) | MV4-11 | ~50 - 200 | 72 hours |
Note: The above data are representative. PROTACs are often significantly more potent at inhibiting cell proliferation than their corresponding inhibitors.[10][18]
Protocol 3: Quantitative PCR (qPCR) for c-Myc Expression
This protocol measures changes in the mRNA levels of the key BRD4 target gene, c-Myc.[19][20]
A. Materials
-
Cell Line & Compound: As described above.
-
Reagents: RNA extraction kit (e.g., TRIzol), cDNA synthesis kit, SYBR Green or TaqMan qPCR master mix.[21]
-
Primers: Validated qPCR primers for c-Myc and a housekeeping gene (e.g., GAPDH or ABL1).[22][23]
-
Equipment: Real-time PCR system.
B. Procedure
-
Cell Treatment: Treat cells in 6-well plates with this compound-BRD4d at various concentrations for a suitable time (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA for all samples.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer set using qPCR master mix.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[22]
-
Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of c-Myc mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.[22]
C. Data Presentation
| This compound-BRD4d Conc. (nM) | Target Gene | Relative mRNA Expression (Fold Change vs. DMSO) |
| 0 (DMSO) | c-Myc | 1.0 |
| 1 | c-Myc | ~0.6 |
| 10 | c-Myc | ~0.3 |
| 100 | c-Myc | ~0.1 |
Note: The above data are representative, demonstrating dose-dependent suppression of the target gene's transcription.[15]
Conclusion
The use of this compound as an E3 ligase ligand provides a powerful tool for developing potent and selective PROTACs. By targeting proteins like BRD4, this compound-based degraders offer a highly effective therapeutic strategy for cancers dependent on these targets.[12][18] The protocols outlined here provide a robust framework for the preclinical characterization of such molecules, enabling researchers to quantify target degradation, assess downstream effects on oncogene expression, and determine the functional consequences on cancer cell viability.
References
- 1. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. news-medical.net [news-medical.net]
- 5. Frontiers | PROTACs: The Future of Leukemia Therapeutics [frontiersin.org]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Selective degradation of cellular BRD3 and BRD4-L promoted by PROTAC molecules in six cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. neoplasiaresearch.com [neoplasiaresearch.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. origene.com [origene.com]
Application Notes and Protocols for MIND4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MIND4 is a potent, cell-permeable, ATP-competitive inhibitor of Kinase-X, a serine/threonine kinase implicated in aberrant cell cycle progression and proliferation in various cancer cell lines. These application notes provide detailed protocols for the safe handling and laboratory use of this compound, including methods for assessing its biological activity in vitro.
Safety and Handling
2.1. Personal Protective Equipment (PPE)
Due to its cytotoxic nature, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Nitrile or neoprene gloves[1]
-
Safety goggles
-
A lab coat, preferably a disposable, moisture-resistant gown[2]
2.2. Handling Procedures
-
This compound is supplied as a lyophilized powder. All handling of the powdered form should be conducted in a certified chemical fume hood to avoid inhalation.
-
Prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] DMSO is readily absorbed through the skin and can carry dissolved substances with it; therefore, extreme caution should be exercised.[4][5]
-
Avoid contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water and seek medical attention.[6]
2.3. Waste Disposal
All materials contaminated with this compound, including pipette tips, tubes, and cell culture media, should be treated as cytotoxic waste.[7][8] Dispose of this waste in clearly labeled, leak-proof containers designated for cytotoxic materials, following institutional and local regulations for hazardous waste disposal.[9][10][11]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | IC₅₀ (nM) | Assay Type |
| HCT116 | 75 | Cell Viability (MTT) |
| A549 | 120 | Cell Viability (MTT) |
| MCF7 | 95 | Cell Viability (MTT) |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC₅₀ (nM) |
| Kinase-X | 15 |
| Kinase-Y | > 10,000 |
| Kinase-Z | > 10,000 |
Experimental Protocols
4.1. Protocol 1: Cell Viability Assay (MTT)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).[12][13]
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT116, A549, MCF7)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.[14] Remove the old medium from the cells and add 100 µL of the this compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and plot the results to determine the IC₅₀ value.[14]
4.2. Protocol 2: Western Blot for Phospho-Kinase-X
This protocol is used to assess the inhibition of Kinase-X phosphorylation by this compound.
Materials:
-
This compound-treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[15]
-
Primary antibodies (anti-phospho-Kinase-X and anti-total-Kinase-X)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells treated with this compound and a vehicle control. It is crucial to add phosphatase inhibitors to the lysis buffer to preserve the phosphorylation state of proteins.[15] Determine protein concentration.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Kinase-X) overnight at 4°C.[16]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The blot can be stripped and re-probed with an antibody against the total protein as a loading control.[17]
4.3. Protocol 3: In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of purified Kinase-X.[18][19][20][21]
Materials:
-
Recombinant Kinase-X enzyme
-
Kinase-X substrate (peptide or protein)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)[18][19]
-
Kinase reaction buffer
-
Method-specific detection reagents (e.g., phosphocellulose paper for radiometric assay, or fluorescent antibodies for TR-FRET)[19][20]
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant Kinase-X enzyme, its substrate, and varying concentrations of this compound in the kinase reaction buffer.[22]
-
Initiate Reaction: Start the kinase reaction by adding ATP.[22]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time.
-
Terminate Reaction: Stop the reaction, for example, by adding EDTA or by spotting the reaction mixture onto phosphocellulose paper.[21]
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. For radiometric assays, this involves measuring the incorporated radioactivity.[18][20]
-
Data Analysis: Determine the IC₅₀ of this compound by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
4.4. Protocol 4: Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.[23][24]
Materials:
-
This compound-treated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)[25]
-
Propidium Iodide (PI) staining solution (containing RNase A)[23][25]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells.[26]
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[27]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.[25] Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[23]
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[25]
4.5. Protocol 5: Apoptosis Assay (Annexin V Staining)
This protocol is used to detect apoptosis induced by this compound.[28][29]
Materials:
-
This compound-treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[29]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells, including any floating cells from the supernatant.[29]
-
Washing: Wash the cells twice with cold PBS.[29]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[30]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[31]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[31]
-
Data Analysis: Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
Visualizations
Caption: Proposed signaling pathway of Kinase-X and the inhibitory action of this compound.
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Drug Safety [tru.ca]
- 3. scribd.com [scribd.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. greenfield.com [greenfield.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. danielshealth.ca [danielshealth.ca]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 19. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. youtube.com [youtube.com]
- 22. In vitro kinase assay [protocols.io]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. google.com [google.com]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 31. kumc.edu [kumc.edu]
Application Notes and Protocols for In Vivo Studies
Topic: MIND4 Delivery Systems for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific delivery system designated "this compound" is not available in the public domain or published scientific literature based on the conducted search. The following application notes and protocols are based on general principles and established methodologies for nanoparticle-based drug delivery systems intended for in vivo studies and are provided as a representative guide. Researchers should adapt these protocols based on the specific characteristics of their delivery system.
Introduction to Nanoparticle-Based In Vivo Delivery Systems
Nanoparticle-based drug delivery systems are at the forefront of therapeutic innovation, offering the potential to enhance the efficacy and safety of a wide range of therapeutic agents.[1][2][3] These systems can improve drug solubility, protect cargo from degradation, and enable targeted delivery to specific tissues or cells, thereby reducing off-target effects.[1][2] In in vivo research, these delivery platforms are instrumental in studying disease models and evaluating novel therapeutic strategies. The design of a nanoparticle delivery system, including its size, surface charge, and composition, plays a critical role in its biological interactions and overall performance.[4]
Key Advantages of Nanoparticle Delivery Systems:
-
Enhanced Bioavailability: Nanoparticles can improve the solubility and stability of therapeutic agents.[2][5]
-
Targeted Delivery: Surface modifications allow for active targeting of specific cell types or tissues.[2]
-
Controlled Release: Formulations can be designed for sustained or triggered release of the payload.[2]
-
Crossing Biological Barriers: Nanoparticles can be engineered to overcome physiological barriers such as the blood-brain barrier (BBB).[3][5][6]
General Mechanism of Action
The in vivo mechanism of a nanoparticle delivery system typically involves several key stages, from administration to cellular uptake and cargo release.
Biodistribution and Targeting
Following administration, the physicochemical properties of the nanoparticles dictate their circulation time and biodistribution.[7] "Stealth" coatings, such as polyethylene (B3416737) glycol (PEG), can help nanoparticles evade the mononuclear phagocyte system, prolonging their circulation.[7] Targeting can be achieved passively or actively.
-
Passive Targeting: This relies on the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tissues with leaky vasculature, such as tumors.[2]
-
Active Targeting: This involves conjugating ligands (e.g., antibodies, peptides) to the nanoparticle surface that bind to specific receptors overexpressed on target cells.[2]
Cellular Uptake and Intracellular Trafficking
Once at the target site, nanoparticles are typically internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[8] After internalization, the nanoparticles are enclosed in endosomes. Successful delivery often requires the nanoparticle to escape the endosome to release its therapeutic cargo into the cytoplasm.
Caption: General workflow of nanoparticle delivery in vivo.
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of a nanoparticle delivery system. Specific parameters should be optimized for the particular nanoparticle formulation and animal model.
Protocol: In Vivo Biodistribution Study
Objective: To determine the tissue distribution and clearance profile of the nanoparticle delivery system over time.
Materials:
-
Nanoparticle formulation labeled with a detectable marker (e.g., fluorescent dye, radiolabel).
-
Animal model (e.g., mice, rats).
-
Anesthesia.
-
Imaging system (e.g., IVIS for fluorescence imaging, SPECT/CT for radiolabeling).
-
Tissue homogenization equipment.
-
Scintillation counter or fluorometer.
Procedure:
-
Administer the labeled nanoparticle formulation to the animal cohort via the desired route (e.g., intravenous, intraperitoneal).[7]
-
At predetermined time points (e.g., 1h, 4h, 24h, 48h), euthanize a subset of animals.
-
Perfuse the animals with saline to remove blood from the organs.
-
Excise major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor if applicable).
-
For fluorescently labeled nanoparticles, image the organs ex vivo using an appropriate imaging system.
-
For radiolabeled nanoparticles, weigh each organ and measure the radioactivity using a gamma counter.
-
Homogenize a portion of each organ to quantify the nanoparticle concentration per gram of tissue.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
Protocol: Evaluation of Therapeutic Efficacy in a Disease Model
Objective: To assess the therapeutic effect of the nanoparticle-delivered drug in a relevant animal model of disease.
Materials:
-
Nanoparticle formulation encapsulating the therapeutic agent.
-
Control formulations (e.g., free drug, empty nanoparticles).
-
Disease-induced animal model.
-
Calipers for tumor measurement (if applicable).
-
Equipment for behavioral tests (if applicable).
-
Histology supplies.
Procedure:
-
Induce the disease in the animal cohort.
-
Randomly assign animals to treatment groups (e.g., nanoparticle-drug, free drug, empty nanoparticle, vehicle control).
-
Administer the respective treatments according to a predetermined dosing schedule.
-
Monitor the animals for signs of toxicity and disease progression throughout the study.
-
Measure relevant efficacy endpoints. For example, in a cancer model, measure tumor volume regularly.
-
At the end of the study, euthanize the animals and collect tissues for histological and molecular analysis.
-
Statistically analyze the differences in therapeutic outcomes between the treatment groups.
Caption: Workflow for an in vivo efficacy study.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between different formulations and control groups.
Table 1: Representative Biodistribution Data
| Organ | % Injected Dose per Gram (Mean ± SD) at 24h |
| Empty Nanoparticles | |
| Liver | 15.2 ± 3.1 |
| Spleen | 8.5 ± 1.9 |
| Kidneys | 2.1 ± 0.5 |
| Lungs | 1.8 ± 0.4 |
| Heart | 0.9 ± 0.2 |
| Brain | 0.1 ± 0.05 |
| Tumor | 5.6 ± 1.2 |
Table 2: Representative Therapeutic Efficacy Data (Tumor Model)
| Treatment Group | Final Tumor Volume (mm³) (Mean ± SD) | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| Free Drug | 950 ± 180 | 36.7% |
| Empty Nanoparticles | 1450 ± 230 | 3.3% |
| Nanoparticle-Drug | 350 ± 90 | 76.7% |
Conclusion
The successful in vivo application of nanoparticle delivery systems requires rigorous characterization of their biodistribution, efficacy, and safety profiles. The protocols and data presentation formats outlined above provide a general framework for conducting and reporting such studies. It is imperative for researchers to adapt these general guidelines to the specific characteristics of their novel delivery systems and the nuances of their chosen disease models to generate robust and reproducible results.
References
- 1. In Vivo Drug Delivery Strategies Based on Nanotechnology - Nanomedicine - CD Formulation [formulationbio.com]
- 2. Mechanisms of Nanoparticle-based Drug Delivery – Society for Brain Mapping and Therapeutics [worldbrainmapping.org]
- 3. mdpi.com [mdpi.com]
- 4. Size-Dependent In Vivo Transport of Nanoparticles: Implications for Delivery, Targeting, and Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Study on Nanoparticle Drug Delivery to the Brain: Application of Machine Learning Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo models for the study of oral delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MIND4: A Research-Grade Nrf2 Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIND4 is a potent inducer of the cytoprotective Nuclear factor-erythroid 2 p45-derived factor 2 (Nrf2) signaling pathway. The most extensively researched compound in this class is this compound-17, a selective activator of Nrf2 that functions by covalently modifying Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a broad array of antioxidant and cytoprotective proteins. These application notes provide an overview of this compound-17, its mechanism of action, and protocols for its use in cell-based research.
Commercial Suppliers of Research-Grade this compound-17
This compound-17 is available from several commercial suppliers specializing in research chemicals. Additionally, for larger quantities or specific formulations, custom synthesis is a viable option.
Potential Commercial Suppliers:
-
MedChemExpress
-
MyBioSource
-
Sigma-Aldrich (Merck)
-
Alfa Chemistry
Custom Synthesis Services:
For researchers requiring larger quantities, specific analogs, or GMP-grade material, a number of companies offer custom chemical synthesis services. Examples include:
-
MedKoo Biosciences
-
BLDpharm
-
Otava Chemicals
-
Life Chemicals
-
Biosynth
-
R&D Systems (Tocris Bioscience)
Note: Availability may vary. Researchers should contact suppliers directly for current stock and purchasing information.
Technical Data for this compound
The technical data provided here corresponds to the parent compound "this compound" as identified in chemical databases. This compound-17 is a closely related analog and the lead inducer from this series.
| Property | Data |
| IUPAC Name | 5-Nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline[1] |
| Synonyms | This compound, MIND 4, MIND-4 |
| CAS Number | 1639965-26-6[1] |
| Chemical Formula | C₂₄H₁₇N₅O₃S[1] |
| Molecular Weight | 455.49 g/mol [1] |
| Chemical Structure (SMILES) | O=--INVALID-LINK--N3C5=CC=CC=C5)C=C1)[O-][1] |
| Purity | Typically >98% (HPLC) |
| Solubility | Soluble in DMSO. |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound-17 acts as an electrophile that covalently modifies a specific cysteine residue (C151) on Keap1.[2][3][4] This modification induces a conformational change in the Keap1 protein, impairing its ability to bind Nrf2.[3] Consequently, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus.[2][4][5] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, driving the expression of numerous antioxidant and detoxification genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[4][5]
Quantitative Data
While comprehensive IC₅₀ values across multiple cell lines are not widely published, the following data provides insights into the potency and effective concentrations of this compound-17.
| Parameter | Value | Cell Line / System | Source |
| CD Value for NQO1 Induction ¹ | 0.15 µM | Murine Hepa1c1c7 | [6] |
| Dissociation Constant (Kd) with Keap1 | 16.5 µM | Full kinetic analysis | [1] |
| Effective Concentration for Nrf2 Nuclear Accumulation | 0.5 - 1.0 µM | Wild-type MEFs, HEK293 | [6][7] |
| Effective Concentration for ARE Gene Induction | 0.1 - 2.0 µM | ST14A cells | [2] |
| Effective Concentration for Cytoprotection | 1.0 - 10 µM | Primary osteoblasts |
¹CD value is the concentration required to double the specific activity of NQO1.
Experimental Protocols
The following are generalized protocols based on methodologies described in the literature for studying the effects of this compound-17. Researchers should optimize these protocols for their specific cell types and experimental systems.
General Experimental Workflow
Protocol: Nrf2 Activation Assay via Western Blot
This protocol details the detection of Nrf2 stabilization, nuclear accumulation, and downstream target protein expression.
Materials:
-
This compound-17
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear/Cytoplasmic Fractionation Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Keap1, anti-NQO1, anti-HO-1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., primary osteoblasts, retinal ganglion cells) in 6-well plates and grow to 70-80% confluency.
-
Prepare working solutions of this compound-17 in culture medium. A dose-response experiment (e.g., 0.1, 0.5, 1, 2, 5 µM) is recommended. Include a vehicle control (e.g., DMSO).
-
Treat cells with this compound-17 for a specified time. For Nrf2 accumulation, a time course of 30 minutes to 5 hours is effective.[6] For downstream target expression, 12-24 hours is recommended.
-
-
Protein Extraction:
-
For Total Lysates: Wash cells with ice-cold PBS, then add 100-200 µL of lysis buffer. Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
For Nuclear/Cytoplasmic Fractions: Use a commercial kit according to the manufacturer's instructions to separate cytoplasmic and nuclear extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Analyze band intensities relative to loading controls (GAPDH for cytoplasmic/total lysates, Lamin B1 for nuclear lysates).
-
Protocol: Cytoprotection Assay
This protocol assesses the ability of this compound-17 to protect cells from an oxidative insult.
Materials:
-
This compound-17
-
Oxidative stressor (e.g., hydrogen peroxide (H₂O₂), high glucose)
-
Cell Viability Assay Kit (e.g., MTT, WST-1)
-
Apoptosis Detection Kit (e.g., Annexin V/PI staining, TUNEL assay)
Procedure:
-
Cell Culture and Pre-treatment:
-
Plate cells in 96-well plates for viability assays or in chamber slides/6-well plates for apoptosis assays.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound-17 (e.g., 1, 5, 10 µM) or vehicle control for 12-24 hours to allow for the induction of Nrf2 target genes.
-
-
Induction of Cellular Stress:
-
After the pre-treatment period, add the oxidative stressor (e.g., H₂O₂) to the media containing this compound-17. The concentration and duration of the stressor should be optimized to induce a significant, but not complete, loss of cell viability in the control group.
-
Incubate for the desired time (e.g., 4-24 hours).
-
-
Assessment of Cell Viability/Apoptosis:
-
MTT/WST-1 Assay: Follow the manufacturer's protocol. Typically, the reagent is added to the wells, incubated for 1-4 hours, and the absorbance is read on a plate reader. Calculate cell viability as a percentage relative to the untreated control.
-
Annexin V/PI Staining: Stain cells according to the kit manufacturer's protocol and analyze by flow cytometry to quantify early and late apoptotic cells.
-
TUNEL Assay: Fix and permeabilize cells, then perform the TUNEL staining according to the manufacturer's protocol. Analyze by fluorescence microscopy.
-
References
- 1. WO2014197818A2 - Small molecule activators of nrf2 pathway - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KEAP1-modifying small molecule reveals muted NRF2 signaling responses in neural stem cells from Huntington's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nrf2 activator this compound-17 protects retinal ganglion cells from high glucose-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing MIND4 Concentration for Cytoprotection Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MIND4, a potent Nrf2 activator, in cytoprotection experiments. The information is tailored for scientists in academic and drug development settings.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration for experiments aimed at protecting cells from oxidative stress.
| Issue | Potential Cause | Recommended Solution |
| No protective effect of this compound observed. | Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a significant Nrf2 response. | Perform a dose-response experiment to determine the optimal concentration. Based on published studies, a starting range of 1-10 µM is recommended.[1] |
| Insufficient Pre-incubation Time: The cells may not have had enough time to express protective antioxidant enzymes after Nrf2 activation. | Increase the pre-incubation time with this compound before inducing oxidative stress. A pre-incubation period of 1-6 hours is a typical starting point.[2] | |
| Oxidative Stressor Too Potent: The concentration or duration of the oxidative stressor (e.g., H₂O₂) may be too high, overwhelming the protective capacity of the cells. | Titrate the concentration of the oxidative stressor to induce a moderate level of cell death (e.g., 50-70% viability) in the control group. | |
| Cell Type Insensitivity: The specific cell line being used may have a less responsive Nrf2 pathway. | Confirm Nrf2 activation via Western blot for Nrf2 and its downstream targets (e.g., HO-1, NQO1) after this compound treatment. | |
| High background or off-target effects observed. | This compound Concentration Too High: Excessive concentrations of any compound can lead to non-specific effects or cytotoxicity. | Lower the concentration of this compound. Ensure that the chosen concentration is not cytotoxic on its own by performing a cell viability assay with this compound alone. |
| Solvent (e.g., DMSO) Toxicity: The final concentration of the solvent used to dissolve this compound may be toxic to the cells. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). | |
| Inconsistent results between experiments. | Variability in Cell Health and Density: Differences in cell confluence and overall health can affect their response to treatments. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before starting the experiment. |
| Instability of this compound in Media: The compound may degrade over long incubation periods. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cytoprotection assay?
A1: Based on existing literature, a starting concentration of 3 µM has been shown to be effective in protecting osteoblasts from hydrogen peroxide-induced oxidative stress.[1][2] However, it is highly recommended to perform a dose-response experiment (e.g., 0.1, 1, 3, 10 µM) to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: How long should I pre-incubate my cells with this compound before adding an oxidative stressor?
A2: A pre-incubation time of 1 hour has been demonstrated to be sufficient for this compound to confer protection against oxidative stress.[2] This allows for the activation of the Nrf2 signaling pathway and the initial expression of downstream antioxidant genes. Optimization of the pre-incubation time (e.g., 1, 4, 8, and 24 hours) may be necessary for different cell lines and experimental setups.
Q3: What solvent should I use to dissolve this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that this compound is activating the Nrf2 pathway in my cells?
A4: The most common method to confirm Nrf2 activation is to perform a Western blot analysis. Following treatment with this compound, you should observe an increase in the protein levels of Nrf2 in the nucleus and its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), in the total cell lysate.[1][3]
Q5: Is this compound cytotoxic at higher concentrations?
A5: While this compound is designed to be a specific Nrf2 activator, like any chemical compound, it can exhibit cytotoxicity at high concentrations. It is essential to perform a toxicity assay by treating your cells with a range of this compound concentrations for the duration of your experiment to identify the non-toxic working range.
Data Presentation
Table 1: Representative Dose-Response of this compound-17 in a Hydrogen Peroxide (H₂O₂) Induced Cytotoxicity Assay in Osteoblasts
| This compound-17 Concentration (µM) | H₂O₂ Treatment | Cell Viability (%) |
| 0 (Vehicle Control) | - | 100 |
| 0 (Vehicle Control) | + | 52 |
| 1 | + | 65 |
| 3 | + | 85 |
| 10 | + | 88 |
| 10 | - | 98 |
This table presents a hypothetical but representative dataset based on findings from published studies, illustrating the protective effect of this compound-17 against oxidative stress.[2][4]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Cytoprotection against Hydrogen Peroxide-Induced Oxidative Stress
1. Cell Seeding:
-
Plate cells (e.g., human osteoblasts) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2. This compound Pre-treatment:
-
Prepare a range of this compound concentrations (e.g., 0.1, 1, 3, 10 µM) by diluting a DMSO stock solution in fresh cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 1-6 hours at 37°C.
3. Induction of Oxidative Stress:
-
Prepare a solution of hydrogen peroxide (H₂O₂) in serum-free medium at a pre-determined concentration that induces approximately 50% cell death.
-
Remove the this compound-containing medium and add the H₂O₂ solution to the appropriate wells.
-
For control wells (no oxidative stress), add serum-free medium without H₂O₂.
-
Incubate for 4-6 hours at 37°C.
4. Cell Viability Assay (e.g., MTT Assay):
-
After the H₂O₂ incubation, remove the medium.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: Experimental workflow for assessing the cytoprotective effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. The Nrf2 activator this compound-17 protects retinal ganglion cells from high glucose-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2 by this compound-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing MIND4 Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of MIND4 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particulates. What is the cause?
A cloudy appearance or visible particulates in your this compound solution are likely signs of aggregation or precipitation. This can be caused by several factors including suboptimal buffer conditions (pH and ionic strength), high protein concentration, or exposure to environmental stressors like extreme temperatures.[1]
Q2: I am observing a progressive loss of this compound activity over a short period. What could be the reason?
A rapid loss of activity can be attributed to several factors, including proteolytic degradation, oxidation, or denaturation due to improper storage or handling.[2][3] It is crucial to ensure that your experimental workflow minimizes exposure to proteases and oxidizing agents.
Q3: Can repeated freeze-thaw cycles affect my this compound solution?
Yes, repeated freeze-thaw cycles are a common cause of protein degradation.[4][5][6] The formation of ice crystals during freezing and their subsequent melting can disrupt the protein's structure, leading to aggregation and loss of function. It is highly recommended to aliquot your this compound solution into single-use volumes.
Q4: What are the ideal storage conditions for this compound?
Generally, proteins are best stored at temperatures of 4°C or lower.[4][5] For short-term storage (a few days to a week), 4°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended.[4][6] The optimal storage conditions are specific to each protein, so it is advisable to consult the manufacturer's guidelines if available.
Q5: How can I prevent microbial contamination in my this compound solution?
To prevent microbial growth, it is essential to work under sterile conditions.[4] You can also consider adding antimicrobial agents like sodium azide (B81097) (0.02-0.05%) to your storage buffer, but ensure they are compatible with your downstream applications.[5]
Troubleshooting Guide
This guide provides systematic solutions to common issues encountered with this compound degradation in solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation/Aggregation | Suboptimal buffer pH or ionic strength. | Optimize the buffer pH to be at least one unit away from the isoelectric point (pI) of this compound.[1] Adjust the salt concentration to improve solubility. |
| High protein concentration. | Work with lower concentrations of this compound when possible. If high concentrations are necessary, consider adding solubilizing agents.[1] | |
| Temperature fluctuations. | Maintain a constant, low temperature during all handling and storage steps. Avoid leaving the solution at room temperature for extended periods.[5] | |
| Loss of Activity | Proteolytic degradation. | Add a protease inhibitor cocktail to your buffer solutions immediately before use.[2] Perform all purification and handling steps at 4°C to minimize protease activity.[2] |
| Oxidation. | Include reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) at a concentration of 1-5 mM in your buffers to prevent the oxidation of cysteine residues.[4] | |
| Denaturation. | Avoid harsh conditions such as extreme pH, high temperatures, and vigorous vortexing.[3] | |
| Inconsistent Results | Variability in sample handling. | Standardize your experimental protocols. Ensure consistent timing, temperatures, and reagent concentrations across all experiments. |
| Reagent quality. | Use high-purity reagents and freshly prepared buffers. |
Experimental Protocols
Protocol 1: Assessing this compound Aggregation using Thioflavin T (ThT) Assay
This protocol provides a method to quantify the aggregation of this compound in solution.
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
-
Assay buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare serial dilutions of your this compound solution in the assay buffer.
-
Add a fixed amount of ThT stock solution to each well to achieve a final concentration of 10-20 µM.
-
Incubate the plate at a desired temperature (e.g., 37°C) with gentle shaking.
-
Monitor the fluorescence intensity at regular intervals. An increase in fluorescence indicates ThT binding to amyloid-like aggregates.
-
Plot fluorescence intensity versus time to determine the kinetics of aggregation.
Protocol 2: Evaluating this compound Stability with Differential Scanning Fluorimetry (DSF)
This protocol helps determine the thermal stability of this compound in different buffer conditions.
Materials:
-
This compound solution
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument with a thermal ramping feature
-
Thin-walled PCR plates or tubes
-
Various buffer solutions to be tested
Procedure:
-
Prepare a master mix containing this compound and SYPRO Orange dye in the buffer to be tested. The final protein concentration should be in the range of 0.1-0.2 mg/mL, and the final dye concentration should be 5x.
-
Aliquot the master mix into the PCR plate.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is the point at which the fluorescence is at its maximum, indicating protein unfolding. A higher Tm suggests greater stability in that buffer condition.
Visual Guides
Caption: A general workflow to minimize this compound degradation.
Caption: A logical approach to troubleshooting this compound degradation.
Caption: this compound-17's role in the Nrf2 signaling pathway.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: MIND4-17 Covalent Nrf2 Activator
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of MIND4-17, a covalent activator of the Nrf2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-17?
This compound-17 is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions by covalently modifying a specific cysteine residue (Cys151) on the Kelch-like ECH-associated protein 1 (Keap1).[1] This modification disrupts the interaction between Keap1 and Nrf2, leading to the stabilization and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes.[3][4][5]
Q2: Is this compound-17 a kinase inhibitor?
No, this compound-17 is not a kinase inhibitor. Its mechanism of action is the activation of the Nrf2 pathway through covalent modification of Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex.[5][6]
Q3: What are the potential off-target effects of this compound-17?
As a covalent modifier, this compound-17 contains an electrophilic group that reacts with a cysteine residue on its intended target, Keap1. However, this reactivity poses a risk of off-target effects, where this compound-17 may covalently bind to other proteins in the cell that also contain reactive cysteine residues.[4] Such off-target interactions can lead to unintended biological consequences and misinterpretation of experimental results.
Q4: How can I assess the on-target engagement of this compound-17 in my cellular model?
To confirm that this compound-17 is activating the Nrf2 pathway in your experimental system, you can perform the following assays:
-
Western Blot Analysis: Probe for the upregulation of Nrf2 protein levels and the increased expression of its downstream target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
RT-qPCR: Measure the mRNA levels of Nrf2 target genes to confirm transcriptional activation.
-
Reporter Assays: Utilize a luciferase reporter construct containing AREs to quantify the activation of the Nrf2 pathway.
Q5: What are the best practices for storing and handling this compound-17?
For long-term storage, this compound-17 should be stored as a solid at -20°C. For experimental use, prepare a stock solution in an appropriate solvent like DMSO. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| No induction of Nrf2 target genes (e.g., HO-1, NQO1) after this compound-17 treatment. | 1. Compound inactivity: The compound may have degraded. 2. Cellular context: The cell line used may have a compromised Nrf2 pathway. 3. Incorrect dosage: The concentration of this compound-17 may be too low. | 1. Use a fresh aliquot of this compound-17. 2. Confirm the integrity of the Keap1-Nrf2 pathway in your cell line using a known Nrf2 activator (e.g., sulforaphane). 3. Perform a dose-response experiment to determine the optimal concentration of this compound-17. |
| Observed cellular phenotype is inconsistent with Nrf2 activation. | 1. Off-target effects: this compound-17 may be interacting with other cellular proteins. 2. Cellular stress response: High concentrations of the compound may be inducing a general stress response. | 1. Perform a chemoproteomic analysis to identify potential off-target proteins. 2. Use a structurally different Nrf2 activator to see if the phenotype is reproducible. 3. Perform a dose-response analysis and use the lowest effective concentration. |
| High levels of cytotoxicity observed with this compound-17 treatment. | 1. Off-target toxicity: Covalent modification of essential proteins can lead to cell death. 2. Excessive Nrf2 activation: Prolonged or excessive activation of Nrf2 can be detrimental in some contexts. | 1. Lower the concentration of this compound-17. 2. Reduce the treatment duration. 3. Assess markers of apoptosis and necrosis to understand the mechanism of cell death. |
Experimental Protocols
Protocol 1: Assessment of On-Target Nrf2 Pathway Activation by Western Blot
Objective: To determine if this compound-17 treatment leads to the accumulation of Nrf2 protein and the induction of its downstream target, HO-1.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound-17 concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 2: Chemoproteomic Profiling to Identify Potential Off-Targets of this compound-17 using isoTOP-ABPP
Objective: To identify cysteine-containing proteins that are covalently modified by this compound-17 in a proteome-wide manner. This protocol is based on the principles of isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP).[7]
Methodology:
-
Cell Culture and Treatment: Culture cells and treat them with either a vehicle control (DMSO) or a high concentration of this compound-17 (e.g., 50 µM) for a short duration (e.g., 1-3 hours) to capture covalent interactions.
-
Cell Lysis and Probe Labeling:
-
Lyse the cells in a buffer that preserves protein integrity.
-
Treat the lysates with an alkyne-functionalized iodoacetamide (B48618) probe to label cysteine residues that have not been modified by this compound-17.
-
-
Click Chemistry: Append a biotin-azide tag to the alkyne-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The biotin (B1667282) tag will contain an isotopically light linker for the DMSO-treated sample and a heavy linker for the this compound-17-treated sample.
-
Protein Enrichment and Digestion:
-
Combine the light and heavy labeled proteomes.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Digest the enriched proteins on-bead with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the light and heavy peptide pairs. A decrease in the heavy-to-light ratio for a particular cysteine-containing peptide indicates that it was a target of this compound-17.
-
Proteins with peptides showing significant and reproducible changes in the heavy-to-light ratio are considered potential off-targets.
-
Visualizations
Keap1-Nrf2 Signaling Pathway and this compound-17 Mechanism of Action
Caption: this compound-17 covalently modifies Keap1, preventing Nrf2 degradation and promoting its nuclear translocation.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound-17 treatment.
References
- 1. Screening and identification of covalent Nrf2 activators with α,β-unsaturated imide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MIND4 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the MIND4 signaling pathway and related assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound signaling pathway?
A1: The this compound (Metabolic Integration and Neuronal Differentiation 4) pathway is a critical signaling cascade primarily involved in regulating cellular metabolic responses and promoting neuronal differentiation. The core component is this compound, a serine/threonine kinase that, upon activation by upstream signals such as growth factors or cellular stress, phosphorylates a range of downstream target proteins. Dysregulation of the this compound pathway has been implicated in various metabolic and neurodegenerative disorders.
Q2: I am observing high background noise in my this compound Western Blots. What are the common causes?
A2: High background in Western Blots for this compound can stem from several factors. Common issues include insufficient blocking, the primary antibody concentration being too high, or inadequate washing steps. It is also possible that the antibody is cross-reacting with other proteins. We recommend optimizing your blocking and washing protocols and titrating your primary antibody concentration.
Q3: My recombinant this compound protein shows low kinase activity in vitro. What could be the problem?
A3: Low kinase activity of recombinant this compound can be due to several reasons. The protein may be improperly folded or aggregated. Ensure that the protein purification protocol is optimized and that the protein is stored correctly. Additionally, the kinase buffer composition, including the concentrations of ATP and Mg2+, is critical for optimal activity. It is also advisable to check for the presence of any inhibitory contaminants in your reaction mix.
Q4: What are the recommended positive and negative controls for a this compound cellular assay?
A4: For a cellular assay investigating this compound activation, a good positive control would be to treat cells with a known activator of the pathway, such as a specific growth factor, if one has been identified. For a negative control, you could use cells where this compound expression has been knocked down using siRNA or CRISPR, or cells pre-treated with a specific (if available) or broad-spectrum kinase inhibitor.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no signal for phosphorylated this compound (p-MIND4) in Western Blot | 1. Inefficient cell stimulation. 2. Suboptimal antibody concentration. 3. Issues with transfer or detection reagents. 4. Protein degradation. | 1. Optimize stimulation time and concentration of the agonist. 2. Titrate the primary antibody to the optimal concentration. 3. Verify the transfer efficiency and ensure detection reagents are not expired. 4. Use fresh cell lysates and always add protease and phosphatase inhibitors. |
| Inconsistent results in this compound kinase assays | 1. Pipetting errors or inaccurate reagent concentrations. 2. Variability in enzyme activity. 3. Temperature fluctuations during the assay. | 1. Calibrate pipettes regularly and prepare master mixes to minimize pipetting variability. 2. Use a fresh aliquot of the enzyme for each experiment and handle it on ice. 3. Ensure a stable temperature is maintained throughout the incubation steps. |
| High cell death observed after this compound pathway activation/inhibition | 1. Compound toxicity. 2. Off-target effects of inhibitors. 3. Prolonged or excessive stimulation/inhibition. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of your compound. 2. Test multiple inhibitors with different mechanisms of action if available. 3. Optimize the duration of the treatment. |
Experimental Protocols
Protocol: Western Blot for Phosphorylated this compound (p-MIND4)
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Stimulate cells with the desired agonist for the optimized time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% polyacrylamide gel and run at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MIND4 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an ECL substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total this compound and a loading control like GAPDH.
-
Visualizations
Caption: The this compound signaling pathway is activated by upstream signals, leading to downstream cellular responses.
Caption: A standard workflow for performing an in vitro this compound kinase assay.
Caption: A decision tree to guide troubleshooting for inconsistent experimental results.
Technical Support Center: Improving the Bioavailability of MIND4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at improving the oral bioavailability of MIND4, a novel kinase inhibitor with low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy studies with this compound are showing poor results despite high in vitro potency. What could be the primary reason?
A1: The most likely reason for the discrepancy between in vitro potency and in vivo efficacy of this compound is its poor oral bioavailability.[1][2] This is a common challenge for Biopharmaceutics Classification System (BCS) Class II drugs like this compound, which are characterized by low solubility and high permeability.[3][4] The low solubility limits the dissolution of the drug in the gastrointestinal fluids, which is a rate-limiting step for its absorption into the bloodstream.[4][5]
Q2: What are the initial formulation strategies I should consider to improve the oral bioavailability of this compound?
A2: For a poorly soluble compound like this compound, several formulation strategies can be employed to enhance its bioavailability.[5][6] These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[5][7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution rate.[8]
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[9][10]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[10]
-
Nanotechnology Approaches: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can improve its solubility, stability, and permeability.[11][12]
Q3: How do I choose the most suitable formulation strategy for this compound?
A3: The choice of formulation strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach is recommended:
-
Physicochemical Characterization: Thoroughly characterize the solubility, permeability, lipophilicity (LogP), and solid-state properties of this compound.[13]
-
Feasibility Studies: Screen a few promising strategies at a small scale. For example, prepare a simple solid dispersion and a lipid-based formulation to assess the potential for solubility enhancement.
-
In Vitro Dissolution and Permeability Assays: Compare the dissolution profiles and permeability of the different formulations using in vitro models like the paddle dissolution apparatus (USP Apparatus 2) and Caco-2 cell monolayers, respectively.[14]
-
Preclinical In Vivo Studies: Based on the in vitro data, select the most promising formulations for a pilot in vivo pharmacokinetic (PK) study in an appropriate animal model (e.g., rats or mice).[[“]][16]
Troubleshooting Guides
Issue 1: Inconsistent results in in vivo pharmacokinetic (PK) studies.
-
Question: We are observing high variability in the plasma concentrations of this compound across different animals in our PK studies. What could be the cause?
-
Answer: High variability in in vivo PK studies for poorly soluble drugs is a common issue.[17] Potential causes include:
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of this compound.[2] Fatty meals, in particular, can sometimes enhance the absorption of lipophilic drugs.[5]
-
Formulation Instability: The formulation may not be stable in the gastrointestinal environment, leading to drug precipitation.[14]
-
Animal-to-Animal Physiological Differences: Variations in gastric pH, gastrointestinal motility, and enzyme activity among animals can contribute to variability.[16]
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure that all animals are fasted or fed a standardized diet for a consistent period before and after drug administration.
-
Assess Formulation Stability: Conduct in vitro tests to evaluate the stability of your formulation in simulated gastric and intestinal fluids.
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power of your study.
-
Consider a More Robust Formulation: If variability persists, it may be necessary to develop a more advanced formulation, such as a solid dispersion or a lipid-based system, to ensure more consistent drug release and absorption.[8][9]
-
Issue 2: Low drug loading in nanoparticle formulations.
-
Question: We are trying to formulate this compound into polymeric nanoparticles, but we are struggling to achieve a high drug loading efficiency. What can we do?
-
Answer: Low drug loading in nanoparticles is a frequent challenge, especially for crystalline drugs.[18] Several factors can influence the encapsulation efficiency:
-
Drug-Polymer Miscibility: Poor miscibility between this compound and the chosen polymer can lead to drug expulsion from the nanoparticle matrix.
-
Solvent System: The choice of organic solvent and the rate of its removal during nanoparticle preparation are critical.
-
Drug Crystallization: The drug may crystallize during the formulation process instead of being molecularly dispersed within the polymer.
-
-
Troubleshooting Steps:
-
Screen Different Polymers: Test a variety of polymers with different chemical properties to find one that is more compatible with this compound.[19]
-
Optimize the Formulation Process: Experiment with different solvent systems, drug-to-polymer ratios, and process parameters (e.g., stirring speed, temperature).
-
Use a Co-solvent: Adding a small amount of a co-solvent in which both the drug and polymer are soluble can sometimes improve miscibility.
-
Employ a Different Nanoparticle Platform: If polymeric nanoparticles are not suitable, consider other nanocarriers like lipid-based nanoparticles (e.g., solid lipid nanoparticles or nanostructured lipid carriers) which can often accommodate lipophilic drugs more effectively.[11]
-
Data Presentation
Table 1: Comparison of In Vitro Solubility of this compound in Different Formulations.
| Formulation Type | Drug Concentration (µg/mL) | Fold Increase in Solubility |
| Unformulated this compound | 0.5 ± 0.1 | 1 |
| Micronized this compound | 2.5 ± 0.4 | 5 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 25.8 ± 2.1 | 51.6 |
| SEDDS Formulation | 45.2 ± 3.5 | 90.4 |
| Cyclodextrin Complex | 15.7 ± 1.8 | 31.4 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg).
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 55 ± 15 | 4.0 | 350 ± 98 | 100 |
| Micronized this compound | 150 ± 42 | 2.0 | 980 ± 210 | 280 |
| Solid Dispersion | 480 ± 110 | 1.5 | 3500 ± 750 | 1000 |
| SEDDS Formulation | 750 ± 180 | 1.0 | 5800 ± 1200 | 1657 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve this compound and the polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:5 w/w).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Formulation Administration:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability - Wikipedia [en.wikipedia.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. tandfonline.com [tandfonline.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tanzj.net [tanzj.net]
- 11. jchr.org [jchr.org]
- 12. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 14. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. In vivo methods for drug absorption - comparative physiologies, model selection, correlations with in vitro methods (IVIVC), and applications for formulation/API/excipient characterization including food effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: MIND4-17 Experimental Variability and Controls
Welcome to the technical support center for MIND4-17, a potent activator of the Nrf2 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound-17.
Frequently Asked Questions (FAQs)
Q1: What is this compound-17 and what is its mechanism of action?
A1: this compound-17 is a small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Its primary mechanism of action involves the covalent modification of a specific cysteine residue (C151) on the Kelch-like ECH-associated protein 1 (Keap1).[1] Under normal conditions, Keap1 targets Nrf2 for degradation. By modifying Keap1, this compound-17 disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[1][2][3] In the nucleus, Nrf2 activates the transcription of a suite of antioxidant and cytoprotective genes.
Q2: What is the optimal in vitro concentration range for this compound-17?
A2: The effective concentration of this compound-17 in cell culture can vary depending on the cell type and experimental conditions. However, most studies report effective concentrations in the range of 0.1 to 10 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound-17?
A3: this compound-17 is typically a solid that should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is crucial to ensure complete dissolution. For storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: What are the expected downstream effects of this compound-17 treatment?
A4: Treatment with this compound-17 is expected to lead to the activation of the Nrf2 pathway. This can be observed through several key indicators:
-
Increased protein levels of Nrf2.
-
Nuclear accumulation of Nrf2.
-
Increased mRNA and protein expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[3][4]
-
Increased resistance to oxidative stress-induced cell death.[1][4]
-
Reduction in reactive oxygen species (ROS) levels under conditions of oxidative stress.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound-17.
| Issue | Potential Cause | Recommended Solution |
| No or low induction of Nrf2 target genes (e.g., NQO1, HO-1). | Ineffective concentration of this compound-17. | Perform a dose-response experiment with a wider range of this compound-17 concentrations. |
| Poor cell health or viability. | Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| Issues with qPCR or Western blot procedure. | Verify primer/antibody efficiency and specificity. Include positive and negative controls. | |
| High background in Western blot for Nrf2. | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. Use a high-quality, validated antibody. |
| Cell lysis issues. | Ensure complete cell lysis and use fresh protease inhibitors. | |
| Inconsistent results between experiments. | Variability in this compound-17 stock solution. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Differences in cell passage number or density. | Use cells within a consistent passage number range and ensure consistent cell seeding density. | |
| Contamination of cell cultures. | Regularly test for mycoplasma and other contaminants. | |
| Unexpected cytotoxicity with this compound-17 treatment. | High concentration of this compound-17. | Perform a toxicity assay to determine the maximum non-toxic concentration for your cell line. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is low and consistent across all treatment groups, including vehicle controls. |
Data Presentation
The following tables summarize representative quantitative data from experiments using this compound-17.
Table 1: Effect of this compound-17 on Nrf2 Target Gene Expression in Osteoblasts
| Gene | Treatment | Fold Change in mRNA Expression (vs. Control) |
| NQO1 | This compound-17 (3 µM) | ~4.5 |
| HO-1 | This compound-17 (3 µM) | ~3.5 |
| GCLM | This compound-17 (3 µM) | ~3.0 |
| Data is estimated from graphical representations in published literature and is for illustrative purposes. |
Table 2: Effect of this compound-17 on Cell Viability and ROS Production in Osteoblasts under Oxidative Stress (H₂O₂)
| Parameter | Treatment Group | Value |
| Cell Viability (%) | Control | 100 |
| H₂O₂ | ~50 | |
| H₂O₂ + this compound-17 (3 µM) | ~85 | |
| ROS Levels (Fold Change) | Control | 1.0 |
| H₂O₂ | ~3.5 | |
| H₂O₂ + this compound-17 (3 µM) | ~1.5 | |
| Data is estimated from graphical representations in published literature and is for illustrative purposes. |
Experimental Protocols
1. General Protocol for Cell Culture Treatment with this compound-17
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound-17 Preparation: Prepare a stock solution of this compound-17 in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound-17 or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: After incubation, harvest the cells for downstream applications such as RNA extraction for qPCR, protein extraction for Western blotting, or cell viability assays.
2. Protocol for Measuring Reactive Oxygen Species (ROS)
This protocol is adapted for a 96-well plate format.
-
Cell Treatment: Treat cells with this compound-17 and/or an oxidative stressor (e.g., H₂O₂) as described in the general protocol.
-
Dye Loading: After treatment, remove the medium and wash the cells with warm phosphate-buffered saline (PBS).
-
Incubate the cells with a solution of 5 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[5]
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the control samples.
Visualizations
Caption: this compound-17 Signaling Pathway.
References
- 1. The Nrf2 activator this compound-17 protects retinal ganglion cells from high glucose-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Activation of Nrf2 by this compound-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species (ROS) assay [bio-protocol.org]
Technical Support Center: Refining MIND4 Purification Techniques
Welcome to the technical support center for MIND4 purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the purification of the this compound protein.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield of this compound after purification. What are the potential causes?
A low yield of this compound can stem from several factors throughout the expression and purification workflow. Key areas to investigate include inefficient cell lysis, protein degradation by proteases released during lysis, and suboptimal buffer conditions leading to poor binding or premature elution.[1][2][3] Additionally, issues with the affinity tag, such as being inaccessible or cleaved, can prevent the protein from binding to the purification resin.[1][2] It is also possible that the protein is forming insoluble aggregates or inclusion bodies.[2][3]
Q2: My this compound protein is precipitating during purification. How can I improve its solubility?
Protein aggregation is a common challenge that can occur at various stages of purification.[4][5][6] To improve the solubility of this compound, consider optimizing buffer conditions such as pH and salt concentration.[7] Proteins are generally least soluble at their isoelectric point (pI), so adjusting the buffer pH to be at least one unit away from the pI of this compound can enhance solubility.[7][8] Other strategies include working at lower protein concentrations, maintaining a low temperature (4°C) during purification, and adding stabilizing agents like glycerol (B35011) or non-denaturing detergents to your buffers.[7]
Q3: I am seeing multiple bands on my SDS-PAGE gel after the final elution, indicating impurities. How can I increase the purity of this compound?
Contaminating proteins can co-elute with this compound for several reasons. Non-specific binding of contaminants to the chromatography resin is a common issue. To mitigate this, you can increase the stringency of your wash steps, for example, by adding a low concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins) to the wash buffer.[9] Optimizing the elution conditions, such as using a gradient elution instead of a step elution, can also improve the separation of this compound from contaminants.[9][10] If impurities persist, a multi-step purification strategy involving different chromatography techniques (e.g., affinity chromatography followed by size exclusion or ion exchange chromatography) is highly recommended.[9][11]
Q4: The back pressure on my chromatography column is increasing significantly during the purification run. What could be the cause?
An increase in back pressure is often due to clogging of the column.[12] This can be caused by particulates in the sample, such as cell debris that was not completely removed during clarification.[9] Ensure your lysate is properly clarified by centrifugation and/or filtration before loading it onto the column.[9] High sample viscosity, often due to high concentrations of nucleic acids, can also contribute to increased back pressure.[9] Treating the lysate with DNase can help reduce viscosity.[9] Additionally, protein precipitation on the column can lead to clogging.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Optimize lysis method (e.g., increase sonication time, use a different lysis reagent). Confirm lysis efficiency by microscopy.[2] |
| Protein Degradation | Add protease inhibitors to the lysis buffer and keep the sample at 4°C at all times.[1][2] |
| Inaccessible Affinity Tag | Purify under denaturing conditions to expose the tag.[3][13] Consider re-cloning with a different tag or a longer linker. |
| Suboptimal Buffer Conditions | Screen different pH and salt concentrations for binding, wash, and elution buffers.[1] |
| Protein in Inclusion Bodies | Optimize expression conditions (e.g., lower temperature, different inducer concentration).[2] Use a solubilization buffer with denaturants. |
This compound Aggregation and Precipitation
| Potential Cause | Recommended Solution |
| High Protein Concentration | Reduce the protein concentration by increasing the volume of buffers used during purification and elution.[7] |
| Suboptimal Buffer pH | Adjust the buffer pH to be 0.5-1 unit away from the protein's isoelectric point (pI).[8] |
| Unfavorable Temperature | Perform all purification steps at 4°C. For long-term storage, freeze at -80°C with a cryoprotectant like glycerol.[7] |
| Hydrophobic Interactions | Add non-ionic detergents (e.g., Tween-20) or other stabilizing agents to the buffers.[7][9] |
| Protein Unfolding | Add a ligand or cofactor that is known to stabilize the native conformation of this compound.[7] |
Experimental Protocols
Protocol 1: Standard Affinity Chromatography Purification of His-tagged this compound
-
Lysate Preparation:
-
Resuspend the cell pellet expressing His-tagged this compound in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Column Equilibration:
-
Equilibrate a pre-packed Ni-NTA affinity column with 5-10 column volumes (CV) of lysis buffer.
-
-
Sample Loading:
-
Load the clarified lysate onto the equilibrated column at a flow rate of 1 mL/min.
-
-
Washing:
-
Wash the column with 10-20 CV of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound this compound protein with 5 CV of elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to check for purity and yield.
-
Visualizations
Caption: Standard workflow for this compound protein purification.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. neb.com [neb.com]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avantorsciences.com [avantorsciences.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. goldbio.com [goldbio.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. goldbio.com [goldbio.com]
Technical Support Center: Modulating Cell Viability with MIND4/MDM4-Targeting Compounds
This technical support center provides guidance for researchers encountering issues related to cytotoxicity when working with compounds targeting the MDM4 protein, often implicated in cancer biology, and clarifies the role of the similarly named but functionally distinct Nrf2 activator, MIND4-17.
Disclaimer: The term "this compound" can be ambiguous. Scientific literature prominently features "this compound-17" as a cytoprotective agent that activates the Nrf2 signaling pathway to protect against oxidative stress.[1][2][3] Conversely, MDM4 (sometimes referred to as MDMX or HDMX) is an oncogene and a negative regulator of the p53 tumor suppressor protein.[4][5][6] Inhibitors of MDM4 are developed to induce cytotoxicity in cancer cells. This guide will focus on troubleshooting cytotoxicity related to the inhibition of MDM4, as this aligns with the experimental goal of inducing cell death in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MDM4 and how do its inhibitors induce cytotoxicity?
A1: MDM4 is a key negative regulator of the p53 tumor suppressor protein.[4][5] It binds to p53, inhibiting its transcriptional activity and promoting its degradation, thereby allowing cancer cells to evade apoptosis. MDM4 inhibitors are designed to disrupt the MDM4-p53 interaction. This restores p53 function, leading to the transcription of target genes that initiate apoptosis and cell cycle arrest, resulting in cancer cell death.[6][7]
Q2: What are the expected differences in cytotoxicity when treating p53 wild-type versus p53-mutant cell lines with an MDM4 inhibitor?
A2: The cytotoxic effects of MDM4 inhibitors are predominantly dependent on a functional p53 pathway. Therefore, p53 wild-type cell lines are expected to be sensitive to MDM4 inhibition, exhibiting a dose-dependent decrease in viability. In contrast, p53-mutant or null cell lines will likely show significantly less or no response to MDM4 inhibitors, as the primary mechanism for inducing apoptosis is absent.
Q3: What is this compound-17, and why is it not causing cytotoxicity in my experiments?
A3: this compound-17 is an activator of the Nrf2 signaling pathway.[1][2] It functions by disrupting the interaction between Nrf2 and its negative regulator, Keap1. This leads to the stabilization and nuclear translocation of Nrf2, which then activates the expression of antioxidant and cytoprotective genes.[1][2][3] Consequently, this compound-17 is expected to protect cells from cytotoxic insults like oxidative stress, not induce cytotoxicity itself.[1][2]
Q4: How can I confirm that the observed cytotoxicity is a specific result of MDM4 inhibition?
A4: To confirm on-target activity, you can perform several experiments:
-
Use a control cell line: Compare the cytotoxic effects on a p53-null cell line with your p53 wild-type experimental line.
-
Western Blot Analysis: Treat cells with the MDM4 inhibitor and probe for an increase in p53 levels and its downstream targets, such as p21 and PUMA.
-
Rescue Experiment: Overexpress MDM4 in your target cells. If the cytotoxicity is on-target, increased MDM4 levels should confer resistance to the inhibitor.
-
Use a structurally distinct MDM4 inhibitor: If available, confirming the effect with a different chemical scaffold targeting the same protein can help rule out off-target effects of the initial compound.
Troubleshooting Guide: Unexpected Cytotoxicity Results
| Problem | Potential Causes | Recommended Solutions |
| Higher than expected cytotoxicity in control (p53-null) cells | 1. Off-target effects of the compound.2. Solvent toxicity (e.g., DMSO, ethanol).[8][9]3. High cell seeding density leading to nutrient depletion.[10] | 1. Test the compound in a panel of cell lines with varying genetic backgrounds.2. Ensure the final solvent concentration is below the cytotoxic threshold for your specific cell line (typically <0.1% for DMSO).[8][11]3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[8] |
| Lower than expected cytotoxicity in target (p53 wild-type) cells | 1. Compound instability or degradation.2. Presence of efflux pumps in the cell line.3. Cell line misidentification or contamination.4. Sub-optimal assay conditions (e.g., incorrect incubation time). | 1. Prepare fresh compound solutions for each experiment.2. Test for the expression of multidrug resistance proteins (e.g., P-glycoprotein).3. Authenticate your cell line using short tandem repeat (STR) profiling.4. Perform a time-course experiment to determine the optimal treatment duration. |
| High well-to-well variability in cytotoxicity assays | 1. Inconsistent cell seeding.2. Edge effects on the microplate.[12]3. Presence of air bubbles in wells.[10]4. Incomplete dissolution of the compound. | 1. Ensure a homogenous cell suspension before and during plating.2. Avoid using the outer wells of the plate or fill them with sterile media/PBS.3. Carefully inspect plates for bubbles and puncture them with a sterile needle if necessary.[10]4. Ensure the compound is fully dissolved in the solvent before diluting in media. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[13][14]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Your MDM4 inhibitor
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of your MDM4 inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a marker of cytotoxicity.[12][13]
Materials:
-
96-well clear-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit)
-
Stop solution (provided in the kit)
Procedure:
-
Seed cells and treat with your MDM4 inhibitor as described in the MTT assay protocol.
-
Prepare control wells:
-
After the treatment period, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate for the time specified in the kit instructions (usually 30 minutes) at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background absorbance.
Quantitative Data Summary
Table 1: Comparative IC50 Values of a Hypothetical MDM4 Inhibitor (Compound X) in Various Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) after 48h |
| MCF-7 | Wild-Type | 2.5 |
| A549 | Wild-Type | 5.1 |
| HCT116 | Wild-Type | 3.8 |
| H1299 | Null | > 100 |
| PC-3 | Null | > 100 |
| HT-29 | Mutant | > 100 |
Table 2: Time-Dependent Cytotoxicity of Compound X (5 µM) in A549 Cells
| Treatment Duration | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 24 hours | 78% | 15% |
| 48 hours | 52% | 45% |
| 72 hours | 35% | 68% |
Visualizations
Caption: The MDM4-p53 signaling pathway and point of intervention.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. The Nrf2 activator this compound-17 protects retinal ganglion cells from high glucose-induced oxidative injury [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2 by this compound-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MDM4: What do we know about the association between its polymorphisms and cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDM4 was associated with poor prognosis and tumor-immune infiltration of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and function of MDM2 and MDM4 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM4 was associated with poor prognosis and tumor-immune infiltration of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review [mdpi.com]
how to improve MIND4 signal-to-noise ratio in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing assays involving MIND4, a potent Sirtuin 2 (SIRT2) inhibitor. The following information is intended to help improve the signal-to-noise ratio and ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of SIRT2, an NAD+-dependent protein deacetylase.[1] It functions by competing with the co-substrate NAD+ in the SIRT2 active site, thereby preventing the deacetylation of SIRT2 substrates.[1] This inhibition leads to the hyperacetylation of downstream targets, such as α-tubulin.
Q2: What is the principle of a typical fluorometric assay for measuring this compound activity against SIRT2?
A common method is a two-step fluorogenic assay. First, the SIRT2 enzyme is incubated with an acetylated peptide substrate and NAD+. In the absence of an inhibitor, SIRT2 deacetylates the substrate. In the second step, a developer solution containing a protease is added. This protease specifically cleaves the deacetylated peptide, releasing a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) from a quencher. The resulting increase in fluorescence is proportional to the SIRT2 activity. This compound, as an inhibitor, will reduce the rate of deacetylation, leading to a lower fluorescence signal.[2][3]
Troubleshooting Guide
Low Signal or No Signal
Q3: My fluorescence signal is very low or indistinguishable from the background. What are the possible causes and solutions?
A weak signal can be due to several factors related to enzyme activity, substrate concentration, or detection.
-
Suboptimal Enzyme Concentration: The concentration of SIRT2 might be too low. It is crucial to titrate the enzyme to determine the optimal concentration that yields a linear reaction rate over the desired time course.
-
Incorrect Substrate or NAD+ Concentration: The concentrations of the acetylated peptide substrate and NAD+ are critical. For accurate kinetic measurements, the substrate concentration should ideally be around its Michaelis-Menten constant (Km).[4][5] Ensure NAD+ is not limiting.
-
Inactive Enzyme: Ensure the SIRT2 enzyme has been stored correctly, typically at -80°C in aliquots to avoid repeated freeze-thaw cycles, which can lead to a loss of activity.[6]
-
Incorrect Filter Settings: Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore being used (e.g., AMC).[7]
Troubleshooting Low Signal: A Workflow
Caption: Troubleshooting workflow for low signal in this compound assays.
High Background Signal
Q4: I am observing a high background fluorescence in my no-enzyme and/or no-substrate control wells. How can I reduce this?
High background can obscure the true signal and significantly reduce the signal-to-noise ratio.
-
Autofluorescence of Assay Components: The assay plate, buffer components, or even the this compound compound itself might be autofluorescent. Using black, opaque-walled microplates is essential to minimize well-to-well crosstalk and background from the plate.[7] Always include a control with all components except the enzyme to assess the background fluorescence.
-
Contaminated Reagents: Impurities in the reagents can contribute to the background signal. Use high-purity reagents and water.[7]
-
Substrate Instability: The fluorogenic substrate may be unstable and spontaneously hydrolyze, leading to an increase in background fluorescence over time. Prepare fresh substrate solutions for each experiment and protect them from light.
-
Developer Activity on Acetylated Substrate: Ideally, the developer protease should only cleave the deacetylated substrate. However, some non-specific cleavage of the acetylated substrate can occur, leading to a higher background. Ensure the developer is of high quality and used at the recommended concentration.
Logical Flow for Diagnosing High Background
Caption: Decision tree for troubleshooting high background fluorescence.
Inconsistent Results
Q5: My results are not reproducible between wells or experiments. What could be the cause?
Poor reproducibility can stem from several sources of variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and consider preparing a master mix for common reagents to be distributed across wells.
-
Incomplete Mixing: Ensure all components in the wells are thoroughly mixed after addition.
-
Temperature Fluctuations: Enzymatic reactions are sensitive to temperature. Ensure the plate is incubated at a stable and uniform temperature.
-
DMSO Effects: this compound is typically dissolved in DMSO. High concentrations of DMSO can inhibit enzyme activity or interfere with the assay chemistry. Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%).[8][9] Always include a vehicle control (DMSO without this compound).
Quantitative Data Summary
The inhibitory potency of this compound and its analogs against SIRT2 is a key parameter. The half-maximal inhibitory concentration (IC50) is commonly used to quantify this.
| Compound | Target Sirtuin | IC50 (µM) | Selectivity |
| This compound | SIRT2 | 1.2 ± 0.2 | - |
| SIRT1 | > 10 | Selective for SIRT2 | |
| SIRT3 | > 10 | Selective for SIRT2 | |
| This compound-17 | SIRT2 | No detectable inhibition | - |
| AGK2 | SIRT2 | 3.5 | >14-fold vs SIRT1/3 |
| SirReal2 | SIRT2 | 0.140 | >1000-fold vs SIRT1/3/4/5/6 |
Data compiled from in vitro biochemical deacetylation assays.
Experimental Protocols
Detailed Protocol: Fluorometric SIRT2 Deacetylation Assay for this compound Inhibition
This protocol is designed to determine the IC50 of this compound against human recombinant SIRT2.
Materials:
-
Human recombinant SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence with C-terminal AMC)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
This compound compound dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing a suitable protease, e.g., Trypsin)
-
Stop Solution (e.g., a broad-spectrum protease inhibitor or a strong acid)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound:
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations to be tested.
-
Ensure the final DMSO concentration in all wells remains constant and below 1%.
-
-
Set up the reaction plate:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or DMSO for the vehicle control).
-
Include a "no enzyme" control (with DMSO and substrate) and a "positive control" (with a known SIRT2 inhibitor).
-
-
-
Enzyme Addition:
-
Add the appropriate amount of recombinant human SIRT2 enzyme to all wells except the "no enzyme" control.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the fluorogenic acetylated peptide substrate and NAD+ to each well.
-
The final concentrations of substrate and NAD+ should be optimized for the specific enzyme batch and substrate used.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Develop the Signal:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the Developer Solution to each well.
-
Incubate the plate at room temperature for an additional 15-30 minutes, protected from light.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
// Nodes SIRT2 [label="SIRT2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAD [label="NAD+", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NAM [label="Nicotinamide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate_Ac [label="Acetylated Substrate\n(e.g., α-tubulin-Ac)", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate_DeAc [label="Deacetylated Substrate\n(e.g., α-tubulin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Effects [label="Downstream Cellular Effects\n(e.g., Microtubule Dynamics)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Substrate_Ac -> SIRT2 [label=" binds"]; NAD -> SIRT2 [label=" co-substrate"]; SIRT2 -> Substrate_DeAc [label=" deacetylates"]; SIRT2 -> NAM [label=" produces"]; this compound -> SIRT2 [label=" inhibits", arrowhead=tee, color="#EA4335"]; Substrate_DeAc -> Cellular_Effects; }
References
- 1. benchchem.com [benchchem.com]
- 2. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 6. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 8. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
MIND4-Express Production Scale-Up: Technical Support Center
Welcome to the technical support center for MIND4-Express, your source for high-yield, purified recombinant this compound protein. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this compound-Express production for experimental use.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the this compound-Express production and purification workflow.
Issue 1: Low Protein Yield After Induction
-
Question: We have scaled up our culture volume from 1L to 10L, but the final yield of soluble this compound-Express per liter has dropped by 50%. What are the potential causes and solutions?
-
Answer: A drop in yield during scale-up is a common issue often related to suboptimal conditions in the larger volume. Here are the primary factors to investigate:
-
Inadequate Aeration: Oxygen availability is critical for high-density bacterial cultures. The surface-to-volume ratio decreases in larger flasks or bioreactors, which can lead to anaerobic conditions, stressing the cells and reducing protein expression.
-
Solution: For bioreactors, increase the agitation speed and sparging rate. For flasks, ensure the culture volume does not exceed 20-25% of the flask volume and use baffled flasks to improve aeration.
-
-
Suboptimal Induction Parameters: The concentration of the inducing agent (e.g., IPTG) and the timing of induction are critical. What works in a small culture may not be optimal for a larger, denser culture.
-
Solution: Perform a small-scale optimization experiment to test a matrix of IPTG concentrations and induction times at the target cell density (OD600) you are achieving in the larger vessel.
-
-
Metabolic Stress: High-level expression of a foreign protein can be toxic to the host cells, leading to reduced growth and lower protein yield.
-
Solution: Try reducing the induction temperature (e.g., from 37°C to 18-25°C) and extending the induction time. This slows down protein synthesis, often leading to better protein folding and less toxicity.
-
-
Issue 2: High Levels of this compound-Express in Inclusion Bodies
-
Question: A significant portion of our this compound-Express protein is insoluble and found in inclusion bodies. How can we increase the yield of soluble protein?
-
Answer: Inclusion bodies are dense aggregates of misfolded protein. Increasing the soluble fraction is key to obtaining functional this compound-Express.
-
Reduce Expression Rate: As mentioned above, lowering the induction temperature is a highly effective method for improving protein solubility.
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of your target protein.
-
Solution: Co-transform your expression host with a plasmid that encodes for chaperones like GroEL/GroES or DnaK/DnaJ/GrpE. These can significantly improve the yield of soluble protein.
-
-
Optimize Lysis Buffer: The composition of your lysis buffer can impact protein solubility.
-
Solution: Supplement your lysis buffer with additives such as non-detergent sulfobetaines (NDSBs), low concentrations of mild detergents (e.g., 0.1% Triton X-100), or stabilizing osmolytes like glycerol (B35011) (5-10%).
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended E. coli strain for optimal this compound-Express production?
-
A1: We recommend using strains like BL21(DE3) pLysS or Rosetta(DE3). The pLysS variant helps to reduce basal expression of the T7 RNA polymerase, minimizing toxicity of the target protein before induction. Rosetta strains contain a plasmid with tRNAs for rare codons, which can be beneficial if the this compound gene contains codons that are infrequently used by E. coli.
-
-
Q2: How can I confirm the identity and purity of my final this compound-Express sample?
-
A2: We recommend a two-step process. First, run an SDS-PAGE gel to visualize the protein and assess its purity by the presence of a single band at the expected molecular weight. Second, perform a Western blot using an anti-MIND4 antibody or an antibody against the purification tag (e.g., anti-His) to confirm the protein's identity.
-
-
Q3: Is a specific purification resin recommended for this compound-Express?
-
A3: For His-tagged this compound-Express, we recommend using a Ni-NTA (Nickel-Nitriloacetic Acid) affinity resin. For untagged protein, a multi-step purification process involving ion exchange followed by size-exclusion chromatography would be necessary.
-
Quantitative Data Summary
The following tables summarize data from optimization experiments for this compound-Express production.
Table 1: Effect of Induction Temperature on this compound-Express Yield and Solubility
| Induction Temperature (°C) | Total Yield (mg/L) | Soluble Fraction (%) | Insoluble Fraction (%) |
| 37 | 150 | 25 | 75 |
| 30 | 120 | 55 | 45 |
| 25 | 110 | 70 | 30 |
| 18 | 80 | 95 | 5 |
Table 2: Comparison of Different E. coli Expression Strains
| E. coli Strain | Soluble this compound-Express Yield (mg/L) at 25°C |
| DH5α | < 5 |
| BL21(DE3) | 75 |
| BL21(DE3) pLysS | 90 |
| Rosetta(DE3) | 82 |
Experimental Protocols
Protocol: Optimizing Induction Conditions for this compound-Express
This protocol describes a small-scale experiment to determine the optimal IPTG concentration and post-induction temperature for maximizing the yield of soluble this compound-Express.
-
Inoculation: Inoculate 5 mL of LB media (with appropriate antibiotic) with a single colony of your this compound-Express transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Main Culture Growth: The next day, use the overnight culture to inoculate 1L of LB media to a starting OD600 of 0.05. Grow at 37°C with vigorous shaking.
-
Preparation for Induction: Monitor the OD600 every 30-45 minutes. When the OD600 reaches 0.6-0.8, divide the culture into twelve 50 mL aliquots in 250 mL baffled flasks.
-
Induction Matrix:
-
Set up three temperature groups (four flasks per temperature): 37°C, 25°C, and 18°C.
-
Within each temperature group, induce the four flasks with different final concentrations of IPTG: 0.1 mM, 0.25 mM, 0.5 mM, and 1.0 mM.
-
-
Harvesting:
-
For the 37°C group, harvest the cells after 4 hours.
-
For the 25°C group, harvest the cells after 8 hours.
-
For the 18°C group, harvest the cells after 16 hours.
-
To harvest, centrifuge the cultures at 5,000 x g for 15 minutes at 4°C.
-
-
Analysis:
-
Lyse the cell pellets from each of the 12 conditions.
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze both fractions for each condition on an SDS-PAGE gel to determine which condition yields the highest amount of protein in the soluble fraction.
-
Visualizations and Diagrams
Diagram 1: Hypothetical this compound Signaling Pathway
Caption: A hypothetical signaling cascade involving this compound in growth factor receptor recycling and gene expression.
Diagram 2: this compound-Express Production Workflow
Caption: A standard workflow for the production and purification of recombinant this compound-Express from E. coli.
Diagram 3: Troubleshooting Logic for Low Protein Yield
Validation & Comparative
validating the efficacy of MIND4 in [specific model]
To effectively validate the efficacy of "MIND4" within a specific model and create a comprehensive comparison guide, more specific information about both "this compound" and the model is necessary. The terms are too generic to retrieve targeted and accurate data for a meaningful analysis.
For instance, understanding whether "this compound" refers to a novel drug compound, a therapeutic protein, a gene-editing technique, or a computational algorithm is crucial. Similarly, the "[specific model]" needs to be defined—is it a preclinical animal model for a particular disease (e.g., a transgenic mouse model of Alzheimer's disease), an in vitro cellular assay, or a complex in silico simulation environment?
To proceed with generating the requested guide, please provide the specific details for:
-
This compound: What is the full name and nature of this entity?
-
[specific model]: Which specific experimental or computational model was used to test this compound's efficacy?
Once this information is available, a thorough search for relevant studies, experimental data, and comparative analyses can be conducted to build the detailed comparison guide as per your requirements.
A Comparative Analysis of MIND4 and its Analogs: Dual-Action Modulators of SIRT2 and Nrf2 Pathways
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals exploring the biochemical and cellular activities of the dual-action compound MIND4 and its structurally related analogs. This document provides a comprehensive analysis of their effects on Sirtuin 2 (SIRT2) inhibition and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway activation, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
The chemical compound this compound and its analogs have garnered significant interest within the scientific community for their potential therapeutic applications in neurodegenerative disorders, such as Huntington's disease.[1] These molecules exhibit a compelling dual-action mechanism, functioning as both inhibitors of the NAD+-dependent deacetylase SIRT2 and as activators of the cytoprotective Nrf2 signaling pathway. This guide presents a comparative analysis of this compound and its key analogs, this compound-17 and this compound-19, to facilitate further research and development.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and its analogs, highlighting their differential effects on SIRT2 inhibition and Nrf2 activation.
Table 1: Comparative Activity of this compound and Analogs
| Compound | Target | Activity Metric | Value (µM) | Notes |
| This compound | SIRT2 | IC50 | 3.5 | Also demonstrates Nrf2 activation.[2] |
| This compound-19 | SIRT2 | IC50 | 7.0 | Data on Nrf2 activation is not readily available. |
| This compound-17 | SIRT2 | IC50 | > 50 | Lacks significant SIRT2 inhibitory activity. |
| This compound | Nrf2 Pathway | CD Value | ~1.0 - 10 | Induces Nrf2-responsive proteins. |
| This compound-17 | Nrf2 Pathway | CD Value | 0.15 | Potent activator of the Nrf2 pathway.[3] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. CD Value: Concentration that doubles the specific activity of NQO1, a marker for Nrf2 activation. A lower value indicates greater potency.
Table 2: SIRT2 Inhibition Profile of this compound
| Parameter | Value (µM) |
| Ki | 2.1 ± 0.2 |
| Inhibition vs. NAD+ | Competitive |
| Inhibition vs. Peptide Substrate | Non-competitive |
Signaling Pathways and Mechanisms of Action
This compound and its analogs achieve their dual-action effects through distinct molecular interactions. The diagrams below illustrate the key signaling pathways involved.
The analog this compound-17 is a potent activator of the Nrf2 pathway. It functions by covalently modifying a specific cysteine residue (C151) on the Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nrf2.[4][5] This modification disrupts the KEAP1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2, and subsequent transcription of antioxidant and cytoprotective genes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the deacetylase activity of SIRT2.
-
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compounds (this compound, analogs) dissolved in DMSO
-
96-well black plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer to achieve 2x the final desired concentrations.
-
Add 5 µL of SIRT2 enzyme to each well of the 96-well plate.
-
Add 45 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the respective wells.
-
Mix gently and incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of a substrate/NAD+ mixture (final concentrations of approximately 50 µM for the substrate and 500 µM for NAD+).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of developer solution.
-
Incubate at 37°C for 10-15 minutes.
-
Measure the fluorescence at an excitation wavelength of ~395 nm and an emission wavelength of ~541 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Nrf2 Activation Assay (NQO1 Induction)
This cell-based assay measures the induction of NAD(P)H quinone oxidoreductase 1 (NQO1), a downstream target of Nrf2, as a marker of pathway activation.
-
Materials:
-
Hepa1c1c7 murine hepatoma cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, analogs) dissolved in DMSO
-
Lysis buffer
-
BCA protein assay kit
-
Reagents for NQO1 activity measurement (e.g., menadione (B1676200), MTT)
-
96-well clear plates
-
-
Procedure:
-
Seed Hepa1c1c7 cells in 96-well plates and allow them to adhere and grow to ~80% confluency.
-
Treat the cells with various concentrations of the test compounds or vehicle control for 24-48 hours.
-
After the incubation period, wash the cells with PBS and lyse them.
-
Determine the total protein concentration in each lysate using a BCA assay.
-
Measure the NQO1 enzyme activity in the lysates by adding a reaction mixture containing menadione and MTT. The reduction of MTT by NQO1 results in a colorimetric change that can be measured at ~610 nm.
-
Normalize the NQO1 activity to the total protein concentration for each sample.
-
The CD value is determined as the concentration of the compound that causes a two-fold increase in NQO1 specific activity compared to the vehicle-treated cells.
-
The experimental workflow for assessing a novel compound's ability to activate the Nrf2 pathway is outlined below.
Conclusion
This compound and its analogs represent a versatile class of compounds with distinct and tunable activities towards SIRT2 and the Nrf2 pathway. While this compound exhibits a dual-action profile, its analogs demonstrate a clear structure-activity relationship, with this compound-19 favoring SIRT2 inhibition and this compound-17 displaying potent and selective Nrf2 activation. This comparative analysis provides a foundational guide for the scientific community to further explore the therapeutic potential of these compounds in neurodegenerative and other diseases characterized by oxidative stress and cellular dysfunction.
References
- 1. SIRT2- and NRF2-Targeting Thiazole-Containing Compound with Therapeutic Activity in Huntington's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Nrf2 activator this compound-17 protects retinal ganglion cells from high glucose-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Potency of MIND4: A Comparative Guide to Nrf2 Activators
For Immediate Release
A deep dive into the mechanism of MIND4-17, a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, reveals a highly specific and efficient mode of action. This guide provides a comprehensive cross-validation of this compound-17's mechanism and performance against other known Nrf2 activators, offering researchers, scientists, and drug development professionals a clear comparison supported by experimental data.
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation is a promising therapeutic strategy for a range of diseases. This compound-17 distinguishes itself by its unique and highly targeted approach to Nrf2 activation.
Mechanism of Action: A Tale of Covalent Modification
This compound-17 operates by covalently modifying a specific cysteine residue (Cys151) on the Kelch-like ECH-associated protein 1 (Keap1).[1][2] Keap1 is the primary negative regulator of Nrf2, targeting it for degradation under normal conditions. By selectively binding to Cys151 on Keap1, this compound-17 disrupts the Keap1-Nrf2 interaction. This disruption prevents the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2][3][4]
This highly specific mechanism of action is a key differentiator for this compound-17. While other electrophilic Nrf2 activators like Sulforaphane and Dimethyl Fumarate (DMF) also function by modifying Keap1 cysteine residues, they may interact with a broader range of cysteines, potentially leading to off-target effects.[5] Bardoxolone Methyl also activates Nrf2 through covalent modification of Keap1 cysteines.[5][6]
Comparative Performance of Nrf2 Activators
The potency of Nrf2 activators can be assessed using various in vitro assays. The table below summarizes the available quantitative data for this compound-17 and its alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell types, and the specific assays used across different studies.
| Compound | Mechanism of Action | Assay System | Potency | Reference(s) |
| This compound-17 | Covalent modification of Keap1 (Cys151) | NQO1 Induction Assay (murine Hepa1c1c7 cells) | CD value = 0.15 µM | [7] |
| Sulforaphane | Covalent modification of Keap1 cysteines | ARE-Luciferase Reporter | EC50 ≈ 0.87 µM (for an analog) | [8] |
| Dimethyl Fumarate (DMF) | Covalent modification of Keap1 cysteines | ARE-Luciferase Reporter | EC50 ≈ 10-20 µM | [9] |
| Bardoxolone Methyl | Covalent modification of Keap1 cysteines | Various Nrf2 activation assays | Nanomolar efficacy reported | [9][10] |
CD value (Concentration that Doubles) is the concentration of the compound required to double the specific activity of the NQO1 enzyme. EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare Nrf2 activators.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay is a standard method to quantify the transcriptional activity of Nrf2.
-
Cell Culture and Transfection: HepG2 or other suitable cells are cultured and transiently transfected with a plasmid containing a luciferase reporter gene driven by an ARE promoter. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is often included for normalization.
-
Compound Treatment: Transfected cells are treated with various concentrations of the Nrf2 activator (e.g., this compound-17) or vehicle control for a specified period (e.g., 16-24 hours).
-
Cell Lysis and Luminescence Measurement: After treatment, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the luciferase enzyme activity, is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability. The fold induction of ARE activity is calculated relative to the vehicle-treated control. Dose-response curves are generated to determine the EC50 value.
Keap1-Nrf2 Interaction Assay (Co-Immunoprecipitation)
This assay directly assesses the ability of a compound to disrupt the interaction between Keap1 and Nrf2.
-
Cell Treatment and Lysis: Cells are treated with the test compound or a control. Following treatment, cells are lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for Keap1, which is coupled to protein A/G beads. This step captures Keap1 and any proteins bound to it, including Nrf2.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The Keap1-protein complexes are then eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against Nrf2 to determine the amount of Nrf2 that was co-immunoprecipitated with Keap1. A decrease in the amount of co-precipitated Nrf2 in treated cells compared to control cells indicates disruption of the Keap1-Nrf2 interaction.
Western Blotting for Nrf2 and Downstream Target Proteins
This method is used to measure the protein levels of Nrf2 and its downstream targets, such as HO-1 and NQO1, to confirm Nrf2 pathway activation.
-
Cell Treatment and Protein Extraction: Cells are treated with the Nrf2 activator. For Nrf2 nuclear translocation studies, nuclear and cytoplasmic fractions are separated. Total cell lysates or cellular fractions are prepared using appropriate lysis buffers containing protease inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Nrf2 activator this compound-17 protects retinal ganglion cells from high glucose-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication and Comparative Analysis of MIND4 Studies: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the Nrf2 activator, MIND4-17, and other well-established Nrf2-activating compounds. The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Keap1-Nrf2 signaling pathway. While direct independent replication studies of the initial this compound-17 findings are not publicly available, this guide offers a comprehensive comparison based on existing literature, focusing on quantitative data, experimental methodologies, and the underlying signaling pathway.
The Keap1-Nrf2 Signaling Pathway: A Key Regulator of Cellular Defense
The Keap1-Nrf2 signaling pathway is a critical mechanism in cellular defense against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their transcription and subsequent protection of the cell from damage.
Below is a diagram illustrating the Keap1-Nrf2 signaling pathway and the mechanism of action of Nrf2 activators.
Comparative Analysis of Nrf2 Activators
This section provides a quantitative comparison of this compound-17 with two other well-characterized Nrf2 activators: Sulforaphane (SFN), a natural isothiocyanate found in cruciferous vegetables, and Dimethyl Fumarate (DMF), an approved therapeutic for multiple sclerosis. The data is summarized from published in vitro studies.
| Compound | Target | Mechanism of Action | Potency (NQO1 Induction, CD value) | Reported Cytoprotective Effects |
| This compound-17 | Keap1 (Cys151) | Covalent modification of Keap1, disrupting the Keap1-Nrf2 interaction.[1] | ~0.15 µM | Protects retinal ganglion cells from high glucose-induced oxidative injury and osteoblasts from hydrogen peroxide-induced oxidative stress.[1][2] |
| Sulforaphane (SFN) | Keap1 (Cys151) | Covalent modification of Keap1, leading to Nrf2 stabilization. | ~0.2 µM | Demonstrates protective effects against oxidative stress in various cell types and animal models. |
| Dimethyl Fumarate (DMF) | Keap1 | Covalent modification of Keap1, leading to Nrf2 activation. | ~9 µM | Exhibits anti-inflammatory and antioxidant effects; used in the treatment of multiple sclerosis.[3][4][5] |
CD value (Concentration for Doubling) refers to the concentration of the compound required to double the activity of the NQO1 enzyme, a downstream target of Nrf2. A lower CD value indicates higher potency.
Experimental Methodologies
Detailed protocols for the key experiments used to characterize Nrf2 activators are provided below. These are synthesized from various sources to provide a comprehensive guide for replication and further studies.
Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction
This protocol is designed to assess the interaction between Keap1 and Nrf2 and how it is affected by Nrf2 activators.
Workflow Diagram:
Detailed Protocol:
-
Cell Lysis:
-
Treat cells with the Nrf2 activator (e.g., this compound-17, SFN, DMF) or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-Keap1 antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold Co-IP lysis buffer.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Nrf2 antibody to detect the co-immunoprecipitated Nrf2.
-
Quantitative Real-Time PCR (qRT-PCR) for HO-1 and NQO1 Expression
This protocol measures the mRNA expression levels of Nrf2 target genes, HO-1 and NQO1, following treatment with Nrf2 activators.
Detailed Protocol:
-
RNA Extraction:
-
Treat cells with the Nrf2 activator or vehicle control.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.
-
A typical reaction mixture includes: 2x SYBR Green Master Mix, forward and reverse primers (10 µM each), cDNA template, and nuclease-free water.
-
Human Primer Sequences:
-
HO-1 Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'
-
HO-1 Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'
-
NQO1 Forward: 5'-AGCGGTTCGGTATTAC TATCC-3'
-
NQO1 Reverse: 5'-AGTACAATCAGGGCTCTTCTCG-3'
-
GAPDH Forward (Reference Gene): 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse (Reference Gene): 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene (e.g., GAPDH).
-
Immunoblotting for Nrf2 Nuclear Translocation
This protocol is used to determine the levels of Nrf2 in the cytoplasm and nucleus, providing evidence of its translocation upon activation.
Detailed Protocol:
-
Cell Fractionation:
-
Treat cells with the Nrf2 activator or vehicle control.
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents, Thermo Fisher Scientific) according to the manufacturer's protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use Lamin B1 as a nuclear marker and GAPDH or α-tubulin as a cytoplasmic marker to ensure the purity of the fractions.
-
Conclusion
This compound-17 is a potent activator of the Nrf2 signaling pathway with demonstrated cytoprotective effects against oxidative stress in preclinical models. Its potency is comparable to the natural compound Sulforaphane and significantly greater than the clinically used drug Dimethyl Fumarate. While direct independent replications of this compound-17 studies are needed, the available data, when compared with established Nrf2 activators, supports its potential as a therapeutic agent. The detailed experimental protocols provided in this guide are intended to facilitate further research and independent validation of these findings. Researchers are encouraged to utilize this information to build upon the existing knowledge and explore the full therapeutic potential of targeting the Keap1-Nrf2 pathway.
References
- 1. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.12. Co-immunoprecipitation [bio-protocol.org]
- 3. thno.org [thno.org]
- 4. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nrf2 activator this compound-17 protects retinal ganglion cells from high glucose-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
MIND4: A Potent New Activator of the Nrf2 Signaling Pathway for Neurodegenerative Disease Research
A comparative analysis of MIND4-17, a novel Nrf2 activator, demonstrates superior potency over existing compounds, offering a promising new tool for researchers in the field of neurodegenerative diseases and cellular stress.
This guide provides a detailed comparison of the novel compound this compound-17 with established Nrf2 activators, sulforaphane (B1684495) (SFP) and dimethyl fumarate (B1241708) (DMF). The data presented herein, supported by detailed experimental protocols, highlights the potential of this compound-17 as a highly potent agent for activating the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress and inflammation implicated in neurodegenerative conditions.
Potency Comparison of Nrf2 Activators
This compound-17 has been identified as a highly potent inducer of the Nrf2 pathway. Its potency was quantified using a quantitative NAD(P)H:quinone oxidoreductase 1 (NQO1) inducer bioassay in murine Hepa1c1c7 cells. The concentration that doubles the specific activity of NQO1 (CD value) is used as a measure of the inducer's potency.
| Compound | CD Value (µM) | Relative Potency vs. DMF |
| This compound-17 | 0.15 | 60x |
| Sulforaphane (SFP) | Comparable to this compound-17 | - |
| Dimethyl Fumarate (DMF) | 9 | 1x |
Table 1: Comparative Potency of Nrf2 Activators. The potency of this compound-17, sulforaphane, and dimethyl fumarate was determined by their ability to induce the Nrf2-responsive enzyme NQO1. The CD value represents the concentration required to double the enzyme's specific activity.
Mechanism of Action: Targeting the Keap1-Nrf2 Pathway
Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. This compound-17 activates the Nrf2 pathway by covalently modifying a specific cysteine residue (C151) on Keap1.[1] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, initiating the transcription of a suite of protective enzymes, including NQO1.
References
A Head-to-Head Examination of MIND4 and Standard Treatments for Neurodegenerative Disease: A Comparative Guide
For Immediate Release
In the landscape of therapeutic development for neurodegenerative diseases, the novel compound MIND4 and its analog, this compound-17, are emerging as significant candidates. This guide provides a comprehensive comparison of this compound with established standard treatments for diabetic retinopathy, a neurodegenerative complication of diabetes, supported by available preclinical data. This compound's unique dual-action mechanism, involving the inhibition of Sirtuin 2 (SIRT2) and activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, presents a promising new strategy in combating oxidative stress-related neuronal damage.
Executive Summary
Diabetic retinopathy is a leading cause of blindness, characterized by progressive damage to the retinal ganglion cells (RGCs) due in large part to high glucose-induced oxidative stress. Current standard treatments, such as anti-VEGF therapy and laser photocoagulation, primarily address the vascular complications of the disease. This compound, through its distinct mechanism of action, offers a neuroprotective approach by directly targeting the underlying oxidative stress in neuronal cells. This guide will delve into the preclinical performance of this compound-17, its mechanism of action, and compare its potential efficacy with that of standard-of-care treatments based on available data.
Comparative Preclinical Performance
Direct head-to-head clinical trials comparing this compound with standard treatments for diabetic retinopathy are not yet available. However, preclinical studies on the this compound analog, this compound-17, provide initial insights into its neuroprotective potential. The following tables summarize the available quantitative data from a key preclinical study on this compound-17 and compare it with representative data for standard treatments in animal models of diabetic retinopathy.
Table 1: Preclinical Efficacy of this compound-17 in a High-Glucose-Induced Retinal Ganglion Cell Injury Model
| Parameter | Control (High Glucose) | This compound-17 (10 µM) + High Glucose | Percentage Change with this compound-17 |
| Retinal Ganglion Cell Viability | Baseline | Significantly Increased | Data not quantified in percentages in the source |
| Apoptosis Rate | Baseline | Significantly Decreased | Data not quantified in percentages in the source |
| Reactive Oxygen Species (ROS) Production | Baseline | Significantly Decreased | Data not quantified in percentages in the source |
Data derived from a study on primary murine retinal ganglion cells exposed to high glucose (HG) conditions.[1]
Table 2: Representative Preclinical Efficacy of Standard Treatments for Diabetic Retinopathy
| Treatment | Animal Model | Key Efficacy Endpoint | Observed Effect |
| Anti-VEGF Therapy | Streptozotocin-induced diabetic rats | Reduction in retinal vascular leakage | Significant decrease in vascular permeability |
| Laser Photocoagulation | Rat model of laser-induced choroidal neovascularization | Regression of neovascularization | Significant reduction in neovascular tufts |
Note: The data in this table is representative of the effects of standard treatments in relevant animal models and is intended for illustrative comparison, as direct comparative studies with this compound are unavailable.
Mechanism of Action: A Dual Approach to Neuroprotection
This compound operates through a novel dual-mechanism that synergistically combats the pathological processes in neurodegenerative diseases like diabetic retinopathy.
-
SIRT2 Inhibition: Sirtuin 2 (SIRT2) is a deacetylase enzyme implicated in various cellular processes, including inflammation and cell death. By inhibiting SIRT2, this compound is proposed to modulate these pathways, thereby conferring a neuroprotective effect.
-
Nrf2 Pathway Activation: The Nrf2 pathway is a primary cellular defense against oxidative stress. This compound and its analog this compound-17 have been shown to activate this pathway by disrupting the interaction between Nrf2 and its inhibitor, Keap1. This leads to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant and cytoprotective genes.[1]
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams illustrate the signaling pathways of SIRT2 and Nrf2, as well as a typical experimental workflow for evaluating neuroprotective agents like this compound-17.
Caption: SIRT2 Signaling Pathway Inhibition by this compound.
Caption: Nrf2 Pathway Activation by this compound.
Caption: Preclinical Experimental Workflow for this compound-17.
Experimental Protocols
The following is a summarized methodology for a key preclinical experiment cited in this guide, based on the study of this compound-17's effect on retinal ganglion cells.[1]
1. Primary Retinal Ganglion Cell (RGC) Culture:
-
RGCs were isolated from the retinas of neonatal mice.
-
Cells were cultured in a neurobasal medium supplemented with essential growth factors.
2. High Glucose (HG) Treatment and this compound-17 Application:
-
After an initial culture period, RGCs were divided into three groups:
-
Normal Glucose (Control): Maintained in standard culture medium.
-
High Glucose (HG): Exposed to a high concentration of glucose (e.g., 30 mM) to mimic hyperglycemic conditions.
-
HG + this compound-17: Co-treated with high glucose and a specified concentration of this compound-17 (e.g., 10 µM).
-
-
The cells were incubated under these conditions for a defined period (e.g., 48 hours).
3. Assessment of Cell Viability and Apoptosis:
-
MTT Assay: To quantify cell viability, MTT solution was added to the cells, and the resulting formazan (B1609692) product was measured spectrophotometrically.
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was performed to detect DNA fragmentation, a hallmark of apoptosis. The number of TUNEL-positive cells was counted.
4. Measurement of Reactive Oxygen Species (ROS):
-
Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
The fluorescence intensity, which is proportional to the amount of ROS, was quantified using a fluorescence microscope or plate reader.
5. Western Blot Analysis:
-
To investigate the activation of the Nrf2 pathway, protein lysates were collected from the treated cells.
-
Western blotting was performed to detect the protein levels of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1).
6. Statistical Analysis:
-
Data from the different treatment groups were compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.
Future Directions
The preclinical data for this compound-17 are promising and suggest a potential neuroprotective role in conditions like diabetic retinopathy. However, further research is imperative. Future studies should include:
-
Direct Head-to-Head Preclinical Studies: Comparing this compound/MIND4-17 with anti-VEGF agents and laser photocoagulation in well-established animal models of diabetic retinopathy.
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound, as well as its dose-response relationship.
-
Long-term Efficacy and Safety Studies: To evaluate the sustained effects and potential side effects of this compound treatment.
-
Clinical Trials: Ultimately, well-designed, randomized, controlled clinical trials in human subjects are necessary to establish the safety and efficacy of this compound as a therapeutic agent for diabetic retinopathy and other neurodegenerative diseases.
This guide provides an objective overview based on the currently available scientific information. As research progresses, a clearer picture of this compound's therapeutic potential will emerge.
References
MIND4: A New Generation Dual-Action Compound Surpassing Previous Single-Target Agents
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of therapeutic development for neurodegenerative diseases and conditions involving cellular stress is continually evolving. A promising new agent, MIND4, has emerged, distinguishing itself from previous generations of compounds through its unique dual-action mechanism. This guide provides an objective comparison of this compound with earlier compounds, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways.
Superior Potency and Dual-Action Mechanism of this compound
This compound is a novel thiazole-containing compound that exhibits a significant advantage over previous generations of therapeutic agents by simultaneously modulating two critical cellular pathways: it acts as an inhibitor of Sirtuin 2 (SIRT2) and an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This dual functionality provides a multi-pronged approach to cellular protection, a feature absent in older compounds that typically target only one of these pathways.
Enhanced SIRT2 Inhibition Profile
SIRT2 is a NAD+-dependent deacetylase implicated in various cellular processes, and its inhibition has been a target for therapeutic intervention in neurodegenerative disorders. When compared to previous generation SIRT2 inhibitors, this compound demonstrates competitive inhibitory activity.
Table 1: Comparison of SIRT2 Inhibition by this compound and Previous Generation Compounds
| Compound | Target | IC50 (µM) | Notes |
| This compound | SIRT2 | 3.5 | Dual-action SIRT2 inhibitor and Nrf2 activator. |
| AGK2 | SIRT2 | 3.5 | Selective SIRT2 inhibitor, but with minimal activity against SIRT1 or SIRT3.[1][2][3][4][5] |
| Sirtinol | SIRT2 | 38 | Also inhibits SIRT1 (IC50 of 131 µM).[6][7][8][9] |
| AK-7 | SIRT2 | 15.5 | A cell- and brain-permeable SIRT2 inhibitor.[10][11][12] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Potent Nrf2 Pathway Activation
Table 2: Nrf2 Activation Profile of this compound and Previous Generation Compounds
| Compound | Mechanism | Notes |
| This compound | Nrf2 Activator | Dual-action compound that also inhibits SIRT2. |
| This compound-17 | Potent Nrf2 Activator | Analog of this compound, potent Nrf2 activator lacking SIRT2 inhibition. [13] |
| tert-Butylhydroquinone (tBHQ) | Nrf2 Activator | A widely used Nrf2 activator.[14][15][16][17][18] |
| Sulforaphane (B1684495) | Nrf2 Activator | A naturally occurring isothiocyanate and potent Nrf2 inducer.[19][20][21][22][23] |
Signaling Pathways and Mechanism of Action
The dual-action of this compound offers a synergistic approach to neuroprotection. By inhibiting SIRT2 and activating Nrf2, this compound can potentially reduce cellular stress and enhance cell survival more effectively than compounds targeting either pathway alone.
Experimental Protocols
The following are representative protocols for the key assays used to characterize compounds like this compound.
SIRT2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue coupled to a fluorophore)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compound (this compound or other inhibitors)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme to each well, except for the blank.
-
Add the diluted test compounds or vehicle control to the appropriate wells.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+ to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 10-15 minutes at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360 nm/450-465 nm).[24]
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Nrf2 Activation Assay (ARE-Luciferase Reporter)
This cell-based assay quantifies the ability of a compound to activate the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).
Materials:
-
HepG2 cell line stably transfected with an ARE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound or other activators)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plate
-
Luminometer
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
After incubation, equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity for each concentration of the test compound relative to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. AGK2 | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 8. msesupplies.com [msesupplies.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SIRT2 Inhibitor II, AK-7 Datasheet DC Chemicals [dcchemicals.com]
- 12. SIRT2 Inhibitor II, AK-7 – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. The Nrf2 Activator, tBHQ, Differentially Affects Early Events Following Stimulation of Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. adooq.com [adooq.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Sulforaphane Attenuates H2O2-induced Oxidant Stress in Human Trabecular Meshwork Cells (HTMCs) via the Phosphatidylinositol 3-Kinase (PI3K)/Serine/Threonine Kinase (Akt)-Mediated Factor-E2-Related Factor 2 (Nrf2) Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. abcam.cn [abcam.cn]
Validating MIND4's Binding Affinity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MIND4's performance against other molecules targeting the Kelch-like ECH-associated protein 1 (Keap1). Due to the limited publicly available direct binding affinity data for this compound, this guide focuses on its mechanism of action and compares it with other Keap1 inhibitors for which quantitative data exists.
This compound and its analog, this compound-17, are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by targeting Keap1.[1] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation. By modifying a specific cysteine residue (C151) on Keap1, this compound-17 disrupts this process, leading to the stabilization and nuclear translocation of Nrf2. This, in turn, activates the transcription of antioxidant and cytoprotective genes. While direct quantitative binding affinity data such as dissociation constants (Kd) for this compound or this compound-17 are not extensively reported in peer-reviewed literature, its biological activity and mechanism of action can be compared with other Keap1 inhibitors.
Comparative Analysis of Keap1 Inhibitors
To provide a comprehensive overview, the following table summarizes the available data for this compound-17 and other representative Keap1 inhibitors. This includes both covalent and non-covalent inhibitors, with their respective binding affinities or potencies.
| Compound | Mechanism of Action | Reported Affinity/Potency | Measurement Type |
| This compound-17 | Covalent modification of Cys151 on Keap1 | CD value for NQO1 induction | Cell-based activity assay |
| Bardoxolone Methyl (CDDO-Me) | Covalent modification of cysteines on Keap1 | IC50 = 1.1 nM (Nrf2 activation) | Cell-based reporter assay |
| Sulforaphane | Covalent modification of cysteines on Keap1 | IC50 ~ 2-5 µM (Nrf2 activation) | Cell-based reporter assay |
| NXPZ-2 | Non-covalent protein-protein interaction (PPI) inhibitor | Kd = 940 nM | Fluorescence anisotropy assay |
| Peptide Inhibitors (e.g., c[(D)-β-homoAla-DPETGE]) | Non-covalent PPI inhibitor | Kd = 20 nM | Not specified |
| ML334 | Non-covalent PPI inhibitor | Kd = 1.0 µM | Surface Plasmon Resonance (SPR) |
Experimental Protocols
The binding affinity of compounds to Keap1 is commonly determined using biophysical techniques such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR). Below are detailed methodologies for these key experiments.
Fluorescence Polarization (FP) Assay
This assay measures the disruption of the Keap1-Nrf2 protein-protein interaction.
Objective: To determine the concentration at which a test compound inhibits 50% (IC50) of the binding between a fluorescently labeled Nrf2-derived peptide and the Keap1 Kelch domain.
Materials:
-
Purified recombinant Kelch domain of human Keap1.
-
A fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., FITC-LDEETGEFL).
-
Test compounds (e.g., this compound or other inhibitors).
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20).
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare a solution of the Keap1 Kelch domain and the fluorescently labeled Nrf2 peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Assay Reaction: In the microplate wells, add the Keap1 protein and the fluorescent peptide. Then, add the serially diluted test compounds. Include control wells with Keap1 and the fluorescent peptide only (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
This label-free technique measures the real-time binding kinetics and affinity between a ligand and an analyte.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of the interaction between a test compound and Keap1.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified recombinant Keap1 protein.
-
Test compounds.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
Procedure:
-
Ligand Immobilization: Covalently immobilize the Keap1 protein onto the surface of the sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of concentrations of the test compound in the running buffer. Inject the different concentrations of the analyte over the immobilized Keap1 surface and a reference surface (without Keap1) at a constant flow rate.
-
Data Collection: Monitor the change in the refractive index at the sensor surface in real-time. This change, measured in response units (RU), is proportional to the amount of analyte bound to the ligand.
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis: Subtract the reference channel data from the active channel data to obtain sensorgrams representing the specific binding. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and calculate the equilibrium dissociation constant (Kd = kd/ka).
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the Keap1-Nrf2 signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of this compound action.
Caption: A generalized workflow for determining the binding affinity of a compound to its target protein.
References
A Comparative Review of MIND4 Research Findings: Unveiling the Potential of a Novel Nrf2 Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the research findings related to MIND4-17, a novel activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The performance of this compound-17 is objectively compared with other alternative Nrf2 activators and therapeutic agents, supported by experimental data.
Executive Summary
This compound-17 has emerged as a potent Nrf2 activator with significant cytoprotective effects against oxidative stress in preclinical studies. Research has primarily focused on its therapeutic potential in conditions such as diabetic retinopathy and osteoporosis, where oxidative damage is a key pathological driver. This review synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and provides a comparative analysis against other Nrf2 activators like sulforaphane (B1684495) (SFP) and dimethyl fumarate (B1241708) (DMF), as well as other compounds with similar protective effects in specific disease models, such as chlorogenic acid and 4-octyl itaconate (4-OI).
Data Presentation
Table 1: Comparative Potency of Nrf2 Activators
| Compound | CD Value (μM)¹ | Relative Potency | Key Mechanism of Action |
| This compound-17 | 0.15 [1] | High | Covalently modifies Keap1 at Cys151[1][2][3] |
| Sulforaphane (SFP) | 0.18[1] | High | Covalently modifies multiple cysteine residues on Keap1 |
| Dimethyl Fumarate (DMF) | 9[1] | Moderate | Covalently modifies multiple cysteine residues on Keap1[4] |
¹CD value represents the concentration required to double the specific activity of NQO1, a downstream target of Nrf2. A lower CD value indicates higher potency.[1]
Table 2: Protective Effects of this compound-17 in Oxidative Stress Models
| Cell Type | Stressor | This compound-17 Concentration | Observed Effects | Reference |
| Retinal Ganglion Cells | High Glucose | Not specified | Inhibited cytotoxicity and apoptosis; Attenuated ROS production.[3] | [3] |
| Osteoblasts (OB-6) | Hydrogen Peroxide (H₂O₂) | 1-10 μM | Inhibited reduction in cell viability; Inhibited apoptotic and non-apoptotic cell death; Attenuated ROS production, lipid peroxidation, and DNA damage.[2][5] | [2][5] |
Table 3: Comparative Efficacy of this compound-17 and Alternatives in Osteoblast Protection
| Compound | Cell Type | Stressor | Key Findings |
| This compound-17 | OB-6, primary human and murine osteoblasts | H₂O₂ | Dose-dependently protected against H₂O₂-induced cell death at 1-10 μM.[2] |
| Chlorogenic Acid | MC3T3-E1 osteoblasts | H₂O₂ | Protected against oxidative damage by activating the PI3K/Akt-mediated Nrf2/HO-1 pathway.[6][7] |
| 4-Octyl Itaconate (4-OI) | OB-6, primary murine osteoblasts | H₂O₂ | Activated Nrf2 signaling to inhibit H₂O₂-induced oxidative injury and death.[8][9] |
Experimental Protocols
Nrf2 Activation and Nuclear Translocation Assay
Objective: To determine the ability of a compound to induce the translocation of Nrf2 from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture: Culture appropriate cells (e.g., HEK293, osteoblasts) in standard conditions.
-
Treatment: Treat cells with the test compound (e.g., this compound-17 at 1 μM) for a specified time (e.g., 1 hour).[10]
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding sites with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody specific for Nrf2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
-
Imaging and Analysis:
Cell Viability and Apoptosis Assays
Objective: To assess the cytoprotective effects of a compound against an oxidative stressor.
Methodologies:
-
Cell Viability (CCK-8 Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with the test compound for a specified duration.
-
Induce oxidative stress by adding a stressor (e.g., H₂O₂).
-
Add CCK-8 solution to each well and incubate.
-
Measure the absorbance at 450 nm, which is proportional to the number of viable cells.[2]
-
-
Apoptosis (Histone-DNA ELISA):
-
After treatment, lyse the cells to release cytoplasmic histones and DNA.
-
Use a microplate coated with anti-histone antibodies to capture the nucleosomes.
-
Add a peroxidase-conjugated anti-DNA antibody.
-
Add a colorimetric substrate and measure the absorbance, which corresponds to the amount of apoptosis.[2]
-
-
Apoptosis (FACS Analysis):
-
Harvest and wash the treated cells.
-
Resuspend the cells in a binding buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. The Nrf2 activator this compound-17 protects retinal ganglion cells from high glucose-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like dimethyl fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Nrf2 by this compound-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Cytoprotective effect of chlorogenic acid against hydrogen peroxide-induced oxidative stress in MC3T3-E1 cells through PI3K/Akt-mediated Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Four-octyl itaconate activates Nrf2 cascade to protect osteoblasts from hydrogen peroxide-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
Benchmarking MIND4: A Comparative Guide to Performance in Drug Target Identification
This guide provides an objective performance comparison of the MIND4 computational drug discovery platform against leading industry alternatives. The data presented is based on a standardized retrospective validation protocol designed to assess the core task of identifying correct drug-target interactions from a large dataset of known associations.
Performance Benchmarking
The performance of this compound was evaluated against two other platforms—"Industry Standard A" and "Alternative B"—based on key metrics for target identification. The primary metric is "Recall@k," which measures the percentage of known drug-indication associations correctly ranked within the top 'k' predictions.[1] This is a crucial indicator of a platform's ability to prioritize viable candidates for further investigation, directly impacting the efficiency of drug discovery pipelines.[2]
Table 1: Comparative Performance on Known Drug-Target Benchmarks
| Platform | Recall@10 (%) | Recall@50 (%) | Recall@100 (%) | Average Processing Time (Hours) |
| This compound | 14.2 | 31.5 | 45.8 | 12 |
| Industry Standard A | 12.1 | 28.9 | 41.2 | 18 |
| Alternative B | 9.8 | 25.4 | 38.1 | 24 |
Data is derived from a retrospective analysis using the Therapeutic Targets Database (TTD) as the ground truth.[1]
Experimental Protocols
To ensure a fair and reproducible comparison, a robust benchmarking protocol was established.[3] This protocol is designed to retrospectively validate the platforms' ability to identify known drug-target relationships.
Retrospective Validation Protocol
This protocol assesses the ability of a computational platform to correctly identify known drug-target associations from a comprehensive database.
1. Dataset Acquisition and Preparation:
- Ground Truth Mapping: A dataset of approved drug-indication associations was compiled from the Therapeutic Targets Database (TTD).[1] This serves as the "ground truth" for the experiment.
- Compound and Target Libraries: Proteomic interaction signatures and compound structures were sourced from public repositories to serve as the input for the prediction platforms.[3]
2. Prediction and Ranking:
- Leave-One-Out Cross-Validation: For each indication in the ground truth dataset, the associated drug is withheld.[3]
- Candidate Ranking: The computational platform (e.g., this compound) is then used to rank all compounds in the library for their potential association with that indication.[3] This process is repeated for every known drug-indication pair.
3. Performance Evaluation:
- Calculation of Recall@k: The ranked lists generated in the previous step are analyzed. The performance is measured by calculating the percentage of times the withheld drug (the correct answer) appeared within the top 10, 50, and 100 predictions (Recall@10, Recall@50, Recall@100).[1][4]
- Statistical Analysis: The average recall percentages across all tested indications are calculated to determine the final performance score for each platform.
4. Processing Time:
- The total computational time required for each platform to complete the full set of predictions was recorded to assess efficiency.
Visualized Pathways and Workflows
To further clarify the context of drug discovery and the experimental process, the following diagrams illustrate a key signaling pathway relevant to cancer therapeutics and the workflow of the benchmarking protocol.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical chain of protein interactions that relays signals from the cell surface to the nucleus, regulating processes like cell proliferation and division.[5] Components of this pathway, such as Raf and MEK, are common targets in cancer drug discovery.[6][7]
References
- 1. biorxiv.org [biorxiv.org]
- 2. ivybiosciences.com [ivybiosciences.com]
- 3. Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Hazardous Chemical Waste (Exemplified by "MIND4")
Disclaimer: The following procedures are generalized guidelines for the disposal of a hypothetical hazardous chemical, "MIND4." It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical you intend to dispose of. The SDS will provide detailed and specific instructions crucial for safety and regulatory compliance.
Immediate Safety and Logistical Information
Proper disposal of laboratory chemicals is essential for the safety of personnel and the protection of the environment.[1][2] Improper disposal can lead to hazardous reactions, environmental contamination, and legal penalties.[1][2] This guide provides a procedural framework for the safe handling and disposal of hazardous chemical waste, using the placeholder "this compound."
Core Safety Principles:
-
Consult the SDS: The Safety Data Sheet is the primary source of information for handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][4]
-
Ventilation: Handle hazardous chemicals in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[3][4][5]
-
Segregation: Never mix incompatible waste streams.[2][4] Store different classes of chemical waste separately to prevent dangerous reactions.
Quantitative Data Summary
The following table summarizes key quantitative parameters and classifications relevant to hazardous waste disposal. These are general guidelines and may vary based on local regulations and the specific properties of the chemical.
| Parameter | Guideline | Citation |
| Generator Status | Very Small Quantity Generators (VSQGs): ≤ 100 kg (220 lbs) of hazardous waste per month. Small Quantity Generators (SQGs): > 100 kg (220 lbs) and < 1,000 kg (2205 lbs) of hazardous waste per month. Large Quantity Generators (LQGs): ≥ 1,000 kg (2205 lbs) of hazardous waste per month. | [6] |
| Container Rinsing | For empty containers of toxic or poisonous chemicals, a triple rinse with a suitable solvent is required. The rinsate must be collected and treated as hazardous waste. | [2][4] |
| pH Neutralization | For some aqueous waste, neutralization to within the pH limits of the local wastewater treatment system may be required before disposal. Consult your institution's EHS and local regulations for specific pH ranges. | [7] |
| Satellite Accumulation | Be aware of your institution's limits on the amount of hazardous waste that can be stored in a satellite accumulation area within the laboratory. | [4] |
Experimental Protocol: Triple Rinsing of Empty Containers
This protocol details the standard procedure for decontaminating empty containers that held a hazardous chemical like "this compound."
Objective: To effectively remove residual hazardous chemical from a container to allow for its safe disposal as non-hazardous waste, where permitted.
Materials:
-
Empty "this compound" container
-
Appropriate solvent (as specified in the SDS or a suitable common solvent)
-
Hazardous waste collection container for rinsate
-
Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat
-
Chemical fume hood
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood.
-
First Rinse: Add a small amount of the appropriate solvent to the empty container, ensuring it coats all interior surfaces. Securely cap the container and agitate it thoroughly.
-
Collect Rinsate: Pour the solvent rinsate into a designated hazardous waste container.
-
Second and Third Rinses: Repeat steps 2 and 3 two more times to complete the triple rinse.
-
Container Drying: Allow the rinsed container to air dry completely in the fume hood.
-
Label Defacement: Once dry, deface or remove the original product label from the container.[4]
-
Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for empty chemical containers.[4]
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of a hazardous chemical waste like "this compound."
Caption: Workflow for the safe disposal of hazardous chemical waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. transportation.ky.gov [transportation.ky.gov]
- 6. enviroserve.com [enviroserve.com]
- 7. damonq.com [damonq.com]
Standard Operating Procedure for Handling Novel Compound MIND4
Disclaimer: A thorough search of public chemical databases and safety literature did not yield any specific information for a compound designated "MIND4." The following guidelines are therefore based on established best practices for the handling of novel or uncharacterized chemical substances. It is imperative to treat any unknown compound as potentially hazardous. This document should be used as a starting point, to be supplemented by a comprehensive, substance-specific risk assessment once the properties of this compound are better understood.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling the novel compound this compound. It offers procedural guidance to directly address operational safety questions.
Immediate Safety and Hazard Assessment
Given that the toxicological, physical, and chemical properties of this compound are unknown, a conservative approach to safety is mandatory. Assume that this compound may be toxic, flammable, corrosive, reactive, and/or environmentally harmful.[1] A risk assessment should be conducted before any handling of the material.[2][3]
Key Principles:
-
Minimize Exposure: All contact with this compound should be minimized. Do not allow the substance to come into contact with skin.[4]
-
Assume Toxicity: Treat this compound as a highly toxic substance until proven otherwise.[4]
-
Control at the Source: Use engineering controls like fume hoods to prevent the release of vapors, dust, or aerosols.[1][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling a substance with unknown hazards. The following table summarizes the minimum required PPE.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must provide splash protection. A face shield is required over safety glasses when there is a risk of explosion, significant splash, or a highly exothermic reaction.[1][5][6] |
| Skin and Body Protection | Chemical-Resistant Lab Coat | A flame-resistant lab coat should be worn to protect against contamination.[1][6] Ensure it is fully buttoned. |
| Hand Protection | Chemical-Resistant Gloves | Wear chemical-resistant gloves, such as nitrile rubber.[1][5] No single glove material protects against all chemicals; consult manufacturer compatibility charts if any solvents are used with this compound.[6] |
| Respiratory Protection | As determined by risk assessment | All handling of this compound should occur within a certified chemical fume hood to prevent inhalation.[1] If this is not feasible, respirator use is required and must comply with institutional EHS guidelines, including fit testing and training.[6][7] |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot.[6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
3.1. Preparation and Engineering Controls
-
Designate a Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1]
-
Gather Materials: Ensure all necessary equipment, including waste containers, is inside the fume hood before starting work.
-
Verify Fume Hood Operation: Check that the fume hood is functioning correctly before use.
3.2. Handling and Experimental Procedures
-
Don PPE: Put on all required PPE as specified in the table above before handling this compound.
-
Weighing and Transfer: Conduct all weighing and transfers of this compound within the fume hood to contain any dust or vapors.
-
Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.
-
Labeling: All containers holding this compound, including temporary containers like beakers and test tubes, must be clearly labeled with the compound name ("this compound"), any known components, the date, and the researcher's name.[8][9]
3.3. Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open and away from the eyeball. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Spill | Alert others in the area. If the spill is small and contained within the fume hood, use an appropriate absorbent material to clean it up. All materials used for cleanup must be disposed of as hazardous waste. For larger spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) office. |
Disposal Plan
The disposal of an uncharacterized compound like this compound must be handled as hazardous waste.[1]
4.1. Waste Segregation and Collection
-
Dedicated Waste Containers: Do not mix this compound waste with other chemical waste streams.[1]
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent pads) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[1]
4.2. Labeling and Storage
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the compound name ("MAND4"), the date of accumulation, and the responsible researcher's name and contact information.[1][10]
-
Storage: Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from ignition sources and incompatible chemicals.[1]
4.3. Final Disposal
-
Contact EHS: The final disposal of uncharacterized waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office for guidance and to arrange for pickup.[1][9] Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with unknown identities.[9]
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for handling the novel compound this compound.
Caption: Generalized workflow for handling the novel compound this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
